Engineering Conformational Rigidity: A Technical Guide to 7-Methyl-2-azaspiro[4.5]decan-3-one in Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from planar, aromatic scaffolds to complex, three-dimensional architectures is a highly validated strategy to improve the clinical su...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the transition from planar, aromatic scaffolds to complex, three-dimensional architectures is a highly validated strategy to improve the clinical success rates of drug candidates. 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) represents a premier spirocyclic building block designed to achieve this "escape from flatland"[1].
Characterized by a rigid spiro[4.5]decane core—a γ-lactam ring spiro-fused to a methylcyclohexane ring—this molecule provides a highly constrained three-dimensional scaffold. The rigidity of the spirocyclic framework is a key structural feature that contributes to biological activity by providing strict conformational constraints (1)[1].
Expert Insight (Causality in Design):
The spiro-fusion severely restricts the conformational freedom of both the nitrogen-containing heterocycle and the cyclohexane ring. When incorporated into a pharmacophore, this pre-organization reduces the entropic penalty typically incurred during target binding. Furthermore, the symmetry-breaking 7-methyl substitution introduces chirality (at C5 and C7), locking the cyclohexane ring into a preferred chair conformation. This precise spatial arrangement allows for deep, stable interactions within target binding pockets, which is critical for developing selective antimicrobial and anticancer agents[1].
Caption: Logical flow of spirocyclic scaffold properties enhancing drug binding and ADME profiles.
Quantitative Physicochemical Profile
To facilitate integration into high-throughput screening and library design, the core physicochemical properties of the scaffold are summarized below.
Property
Value
Compound Name
7-Methyl-2-azaspiro[4.5]decan-3-one
CAS Registry Number
1494096-61-5
Molecular Formula
C₁₀H₁₇NO
Molecular Weight
167.25 g/mol
Core Scaffold Type
Spiro[4.5]decane (γ-lactam fused to cyclohexane)
Hydrogen Bond Donors
1 (Lactam NH)
Hydrogen Bond Acceptors
1 (Lactam C=O)
Typical Physical State
Solid / Crystalline
Self-Validating Experimental Protocols
As a versatile building block, the synthesis and subsequent derivatization of this spiro-lactam must be highly efficient. The following protocols are engineered as self-validating systems, ensuring that each synthetic step is analytically confirmed before progressing.
Protocol A: Microwave-Assisted Synthesis of the Spiro-Lactam Core
This methodology adapts the highly efficient cyclization of gabapentin analogs into their corresponding lactams (2)[2].
Step 1: Preparation. Suspend 1-(aminomethyl)-3-methylcyclohexaneacetic acid (the 7-methyl-gabapentin precursor) in anhydrous Tetrahydrofuran (THF) to achieve a 0.4 M concentration.
Step 2: Microwave Irradiation. Seal the reaction vessel and subject the mixture to microwave irradiation at 100 °C for 20 minutes[2].
Causality: Microwave dielectric heating directly couples with the polar solvent and the zwitterionic precursor. This localized superheating drives the intramolecular amidation (lactamization) exponentially faster than conventional thermal reflux, minimizing thermal degradation and side-product formation.
Step 3: Crystallization. Allow the vessel to cool to room temperature (20–25 °C). The spiro-lactam will spontaneously crystallize from the THF solution.
Step 4: Isolation. Filter the crystalline product under vacuum and wash the filter cake with cold hexanes (3 × 5 mL) to remove trace non-polar impurities[2].
System Validation Checkpoint: Do not proceed to derivatization until FT-IR spectroscopy confirms the complete disappearance of the broad carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and the emergence of a sharp γ-lactam carbonyl stretch at ~1690–1700 cm⁻¹.
Protocol B: N-Alkylation and Mannich Base Derivatization
The γ-lactam nitrogen is an excellent nucleophile for generating bioactive derivatives, such as N-Mannich bases, which have shown significant antimicrobial and antitubercular activities (3)[3].
Step 1: Deprotonation. To a solution of 7-Methyl-2-azaspiro[4.5]decan-3-one in anhydrous DMF at 0 °C, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 eq). Stir for 20 minutes under an argon atmosphere[2].
Causality: The weakly acidic nature of the lactam nitrogen requires a strong base like NaH to quantitatively generate the nucleophilic amide anion. Performing this at 0 °C prevents solvent degradation and controls the exothermic hydrogen gas evolution.
Step 2: Electrophilic Addition. Add the desired alkylating agent (e.g., benzyl bromide) or Mannich reagents (formaldehyde and a primary amine) dropwise[2][3]. Allow the mixture to warm to room temperature and stir for 24–48 hours.
Step 3: Quenching & Extraction. Dilute the crude mixture with Ethyl Acetate (EtOAc) and wash extensively with water (3 × 10 mL) to partition and remove the DMF[2].
Step 4: Purification. Dry the organic phase over anhydrous Na₂SO₄, filter, concentrate under vacuum, and purify via silica gel column chromatography (hexane/EtOAc gradient)[2].
System Validation Checkpoint: Confirm successful N-substitution via ¹H NMR by verifying the disappearance of the broad N-H singlet (typically around δ 6.28 ppm in CDCl₃)[2].
Caption: Experimental workflow for the synthesis and derivatization of the spiro-lactam core.
Pharmacological Relevance & Applications
The derivatization of the 2-azaspiro[4.5]decan-3-one core has yielded compounds with profound pharmacological potential. Research into structurally similar derivatives has demonstrated promising antimicrobial and antitubercular activities, with some compounds showing potency comparable to standard clinical drugs[1].
Specifically, N-Mannich reactions utilizing the spiro-lactam core, formaldehyde, and primary amines have generated libraries of compounds that exhibit deep, stable interactions with target proteins in Mycobacterium tuberculosis (e.g., H37Rv strain) as confirmed by in silico dynamic molecular docking studies[3]. The rigid geometry of the 7-methyl-spirocyclic framework is the fundamental driver of this bioactivity, ensuring that the pharmacophore is presented to the target receptor in a highly optimized, low-energy conformation.
National Institutes of Health (NIH PMC). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry.
Escaping Flatland: A Technical Guide to the Physical, Chemical, and Synthetic Profiling of 7-Methyl-2-azaspiro[4.5]decan-3-one
Executive Summary Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures. 7-Methyl-2-azaspiro[4.5]decan-3-one...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp2-hybridized aromatic systems toward complex, sp3-rich three-dimensional architectures. 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) exemplifies this transition. As a functionalized derivative of the gabapentin lactam scaffold, this spirocyclic γ-lactam provides exceptional conformational restriction and a unique 3D pharmacophore[1]. This whitepaper provides researchers and drug development professionals with an in-depth analysis of its physicochemical properties, validated synthetic derivatization protocols, and pharmacological relevance.
The structural core of 7-Methyl-2-azaspiro[4.5]decan-3-one consists of a pyrrolidin-2-one (γ-lactam) ring fused orthogonally to a methyl-substituted cyclohexane ring at a single spiro carbon (C5).
Causality in Design: The spiro fusion dictates an orthogonal relationship between the two rings, minimizing the entropic penalty upon binding to biological targets. The addition of the methyl group at the 7-position introduces a stereocenter and precise steric bulk. This modification subtly increases the lipophilicity (LogP) of the scaffold, enhancing membrane permeability while influencing the trajectory of incoming electrophiles during synthetic derivatization[2].
Table 1: Physicochemical & Structural Properties
Property
Value / Description
Scientific Implication
CAS Number
1494096-61-5
Unique identifier for the 7-methyl substituted spiro-lactam[1].
Molecular Formula
C10H17NO
High fraction of sp3 carbons (Fsp3 = 0.9), ideal for escaping "flatland" in drug design.
Molecular Weight
167.25 g/mol
Low molecular weight allows ample room for derivatization without violating Lipinski's Rule of 5[1].
Core Structure
2-azaspiro[4.5]decane
Rigid bicyclic system providing a highly specific 3D spatial arrangement[1].
Functional Groups
γ-Lactam (cyclic amide)
Provides a dual hydrogen-bond acceptor (C=O) and donor (N-H) site for target interaction.
Solubility Profile
Soluble in DMF, DMSO, DCM
Facilitates homogeneous phase reactions during N-alkylation and cross-coupling.
Due to its inherent rigidity and complexity, the spirocyclic lactam is a highly valued synthetic building block[3]. The most reactive site on the molecule is the γ-lactam nitrogen, which can be functionalized to explore novel chemical space.
Caption: Workflow for the N-alkylation of the 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold.
Protocol 1: N-Alkylation via SN2 Mechanism
To synthesize N-substituted derivatives (e.g., N-benzyl or N-methyl analogs), the lactam must be deprotonated. Because the pKa of a γ-lactam N-H is approximately 15-17, a strong base is required to generate the nucleophilic nitrogen anion[4].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Sodium hydride (NaH) is highly reactive with atmospheric moisture, which would prematurely quench the base.
Deprotonation: Dissolve 1.0 eq of 7-Methyl-2-azaspiro[4.5]decan-3-one in anhydrous DMF (0.2 M). Cool the solution to 0°C. Slowly add 1.5 eq of NaH (60% dispersion in mineral oil). Causality: DMF is a polar aprotic solvent that excellently solvates the sodium cation, leaving a highly reactive "naked" lactam anion. Cooling controls the exothermic evolution of H2 gas.
Electrophile Addition: After 30 minutes of stirring, add 1.2 eq of the desired alkyl halide (e.g., methyl iodide) dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. Causality: The steric hindrance from the spiro-center and the 7-methyl group necessitates extended reaction times for complete conversion[4].
Validation Checkpoint (Self-Validating System): Perform TLC (Hexane:EtOAc 1:1). The starting lactam possesses an N-H group (strong hydrogen bond donor), resulting in a lower Retention Factor (Rf). The successful N-alkylated product lacks this N-H, drastically reducing its polarity and resulting in a significantly higher Rf.
Workup: Quench carefully with saturated aqueous NH4Cl to neutralize unreacted NaH without hydrolyzing the lactam ring. Extract with Ethyl Acetate, dry over Na2SO4, and purify via silica gel chromatography.
Protocol 2: Green N-Mannich Reaction
Spirocyclic lactams can also be derivatized via multicomponent Mannich reactions to yield potent antimicrobial agents[5].
Step-by-Step Methodology:
Reagent Assembly: Combine 1.0 eq of the spiro-lactam, 1.2 eq of formaldehyde (37% aqueous), and 1.0 eq of a primary amine in a sustainable solvent like ethanol.
Catalysis: Add a catalytic amount of dilute HCl. Causality: The acid catalyzes the condensation of formaldehyde and the amine to form a highly electrophilic iminium ion intermediate.
Reflux & Isolation: Reflux the mixture for 6-8 hours. The lactam nitrogen attacks the iminium ion. Upon completion, concentrate the solvent and precipitate the N-Mannich base using cold water[5].
Spirocyclic lactams are not just structural curiosities; they are privileged scaffolds in medicinal chemistry. Research into structurally similar azaspiro[4.5]decan-3-one derivatives has demonstrated profound antimicrobial, antitubercular, and anticancer activities[1].
Caption: Logical relationship between spirocyclic structural features and pharmacological outcomes.
Mechanistic Insights:
The biological efficacy of these compounds is heavily reliant on their rigid geometry. Unlike flexible aliphatic chains that must pay a high thermodynamic cost to adopt an active conformation, the spirocyclic framework is pre-organized. When interacting with targets such as bacterial efflux pumps or transpeptidases, the lactam carbonyl acts as a critical hydrogen-bond acceptor, while the lipophilic methylcyclohexane moiety anchors the molecule into hydrophobic binding pockets[1],[5].
Section IV: Analytical Characterization
To ensure the scientific integrity of synthesized derivatives, rigorous analytical characterization is required. The spirocyclic nature of the core provides highly distinct NMR signatures due to the isolation of spin systems across the quaternary spiro carbon.
Table 2: Expected NMR Diagnostic Markers
Technique
Chemical Shift (δ) / Wavenumber
Assignment & Causality
1H NMR (CDCl3)
~6.50 ppm (broad singlet)
N-H proton: Broad due to quadrupolar relaxation of nitrogen and chemical exchange. Disappears upon N-alkylation.
1H NMR (CDCl3)
~3.06 ppm (singlet, 2H)
C1 Protons: The CH2 adjacent to the nitrogen. Appears as a singlet because it is isolated from coupling by the quaternary C5 spiro carbon[4].
1H NMR (CDCl3)
~2.18 ppm (singlet, 2H)
C4 Protons: The CH2 adjacent to the carbonyl. Also a singlet due to isolation by the spiro carbon[4].
1H NMR (CDCl3)
~0.90 ppm (doublet, 3H)
C7-Methyl: Splits into a doublet due to coupling with the single adjacent methine proton on the cyclohexane ring.
13C NMR (CDCl3)
~174.2 ppm
C3 Carbonyl: Characteristic downfield shift of a γ-lactam amide carbonyl[4].
FT-IR
~1680 - 1700 cm⁻¹
C=O Stretch: Strong absorption band typical for 5-membered cyclic amides.
References
National Center for Biotechnology Information (PMC) - Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. Available at:[Link]
Journal of Emerging Technologies and Innovative Research (JETIR) - GREEN SYNTHESIS OF GABAPENTIN DERIVATIVES: THEIR BIOLOGICAL EVALUATION AND IN SILICO STUDIES. Available at:[Link]
Organic Chemistry Frontiers (RSC Publishing) - Strategies and methodologies for the construction of spiro-γ-lactams: an update. Available at:[Link]
RSC Advances - Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. Available at:[Link]
7-Methyl-2-azaspiro[4.5]decan-3-one: Thermodynamic and Physicochemical Mechanisms in Modern Drug Discovery
Executive Summary: The "Escape from Flatland" In contemporary drug discovery, the over-reliance on planar, sp2 -hybridized aromatic systems has historically contributed to high clinical attrition rates due to poor physic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The "Escape from Flatland"
In contemporary drug discovery, the over-reliance on planar,
sp2
-hybridized aromatic systems has historically contributed to high clinical attrition rates due to poor physicochemical properties and off-target promiscuity. To combat this, medicinal chemistry has pivoted toward three-dimensional architectures—a paradigm often termed the "escape from flatland" 1.
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) represents a highly privileged,
sp3
-rich spirocyclic scaffold. Unlike an active pharmaceutical ingredient (API) that acts on a single biological target, the "mechanism of action" of this compound lies in its biophysical and thermodynamic behavior as a structural pharmacophore. By introducing a quaternary spiro carbon and a rigidified bicyclic system, this scaffold fundamentally alters the thermodynamics of target binding, modulates lipophilicity, and enhances metabolic stability 2.
Biophysical Mechanism of Action: Entropy-Enthalpy Compensation
The core mechanistic advantage of the 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold is its ability to optimize the Gibbs free energy of binding (
ΔG=ΔH−TΔS
).
Minimizing Conformational Entropy Loss (
−TΔS
): Highly flexible, linear, or planar molecules exist in a vast ensemble of conformations in aqueous solution. Upon binding to a target protein, they must adopt a single bioactive conformation, resulting in a severe entropic penalty. The spiro[4.5]decane core pre-organizes the molecule into a rigid 3D geometry. Because the scaffold is already conformationally restricted, the entropy lost upon target binding is drastically reduced 3.
Directional Enthalpic Gains (
ΔH
): The lactam moiety (2-aza-3-one) provides highly directional hydrogen bond donor and acceptor vectors. Furthermore, the 7-methyl substitution on the cyclohexane ring breaks molecular symmetry, projecting a hydrophobic vector into adjacent lipophilic sub-pockets, thereby maximizing van der Waals contacts and driving favorable binding enthalpy.
Thermodynamic binding pathways: Planar ligands vs. pre-organized spirocyclic scaffolds.
Physicochemical Modulation
Integrating the 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold into a drug candidate directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) profile:
Increased
Fsp3
Fraction: The high fraction of
sp3
hybridized carbons disrupts the
π−π
stacking that typically causes planar molecules to aggregate. This significantly improves aqueous solubility without sacrificing lipophilicity.
CYP450 Evasion: Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) often recognize flat, lipophilic aromatic surfaces. The bulky, three-dimensional spirocyclic core sterically hinders access to the heme iron, enhancing metabolic half-life 4.
The following table summarizes the biophysical advantages of replacing a standard planar benzamide pharmacophore with a 7-Methyl-2-azaspiro[4.5]decan-3-one derivative against a model target (e.g., Prolyl Hydroxylase Domain 2, PHD2).
To rigorously validate the biophysical advantages of this scaffold, we employ a two-phase experimental workflow. Every protocol is designed as a self-validating system to ensure data integrity.
Protocol 1: Scaffold Derivatization via Cu-Catalyzed N-Arylation
To utilize 7-Methyl-2-azaspiro[4.5]decan-3-one, the lactam nitrogen must be coupled to an active pharmacophore. We utilize a Chan-Lam or Ullmann-type coupling.
Causality Check: We choose a copper-catalyzed N-arylation over palladium because lactams often poison Pd catalysts through tight binding, whereas Cu(I) systems readily accommodate the steric bulk of the spirocycle.
Preparation: In an inert, argon-flushed Schlenk tube, combine 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 eq), the target aryl iodide (1.2 eq), and
K3PO4
(2.0 eq).
Catalyst Addition: Add CuI (10 mol%) and N,N-dimethylethylenediamine (DMEDA, 20 mol%) as the ligand. Self-Validation: The bidentate DMEDA ligand prevents Cu(I) disproportionation and oxidation, serving as an internal stabilizer.
Reaction: Suspend in anhydrous 1,4-dioxane and heat to 100°C for 16 hours.
Purification & QC: Filter through Celite, concentrate, and purify via reverse-phase HPLC. Self-Validation: Purity must be confirmed at >95% via LC-MS and
1H
-NMR prior to biophysical testing to ensure trace copper does not cause false positives in downstream assays.
Protocol 2: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)
To prove the entropic advantage of the spirocyclic scaffold, we measure the binding thermodynamics directly using ITC.
Causality Check: Surface Plasmon Resonance (SPR) only provides kinetics (
kon/koff
) and affinity (
KD
). ITC is strictly required here because it is the only label-free technique that directly measures the heat of binding (
ΔH
), allowing us to mathematically isolate the entropy term (
−TΔS
).
Buffer Matching (Critical Step): Dialyze the target protein (e.g., PHD2) against the assay buffer (50 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4) for 24 hours. The ligand must be diluted into the exact same dialysate. Self-Validation: Mismatched DMSO concentrations cause massive heat-of-mixing artifacts. Using the dialysate guarantees a perfectly matched baseline.
Instrument Setup: Load the protein (50 µM) into the ITC cell and the spirocyclic ligand (500 µM) into the injection syringe. Set temperature to 25°C.
Titration: Perform 19 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to equilibrate.
Control Titration: Perform a blank titration of the ligand into the buffer alone. Self-Validation: The heat values from this blank are mathematically subtracted from the main experiment to eliminate the heat of dilution, ensuring the resulting
ΔH
is exclusively from ligand-protein binding.
Data Fitting: Fit the baseline-subtracted isotherm to a one-site binding model to extract
Ka
(affinity),
n
(stoichiometry), and
ΔH
. Calculate
ΔG
and
ΔS
.
Self-validating ITC workflow for thermodynamic deconvolution of spirocyclic ligands.
Conclusion
The integration of 7-Methyl-2-azaspiro[4.5]decan-3-one into medicinal chemistry workflows is not merely a structural novelty; it is a calculated biophysical strategy. By leveraging the rigid,
sp3
-rich architecture of the spiro[4.5]decane core, drug developers can actively engineer the thermodynamics of target engagement—minimizing entropic penalties while simultaneously optimizing physicochemical properties like solubility and metabolic stability.
References
Zheng, Y.-J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.[Link]
ACS Publications. (2020). Opportunities for Tapping into Three-Dimensional Chemical Space through a Quaternary Carbon. Journal of Medicinal Chemistry.[Link]
National Institutes of Health (NIH). (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. PubMed Central (PMC).[Link]
Escaping Flatland: The Strategic Integration of 7-Methyl-2-azaspiro[4.5]decan-3-one Derivatives in Modern Drug Discovery
Executive Summary For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized aromatic scaffolds due to the ease of cross-coupling reactions. However, this "flatland" approach often yields drug candidat...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized aromatic scaffolds due to the ease of cross-coupling reactions. However, this "flatland" approach often yields drug candidates with poor aqueous solubility, high off-target promiscuity, and suboptimal pharmacokinetic profiles. To overcome these limitations, modern drug discovery is shifting toward three-dimensional, sp³-rich architectures.
This technical guide provides an in-depth analysis of 7-Methyl-2-azaspiro[4.5]decan-3-one derivatives —a premier class of spirocyclic building blocks. By examining the causality behind their physicochemical advantages and providing validated protocols for their derivatization, this whitepaper serves as a comprehensive resource for researchers looking to integrate these advanced scaffolds into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows.
The Mechanistic Advantage of Spirocyclic Scaffolds
The primary metric for quantifying the three-dimensionality of a molecule is Fsp³ (the fraction of sp³-hybridized carbons relative to the total carbon count). Retrospective analyses of clinical databases reveal a stark correlation: molecules that successfully transition from discovery to approved drugs exhibit a significantly higher Fsp³ average (0.47) compared to early-stage research compounds (0.36) 1.
Spirocycles—structures where two rings are linked by a single common quaternary carbon—inherently maximize Fsp³ without unnecessarily inflating molecular weight. This structural paradigm offers three distinct mechanistic advantages:
Out-of-Plane Substituents: The perpendicular arrangement of the fused rings allows functional groups to project into deep, hydrophobic receptor pockets that flat aromatics cannot access, thereby increasing receptor/ligand complementarity 2.
Reduced Conformational Entropy: The rigid spiro-fusion locks the molecule into a favored orientation. Upon binding to a target, the entropic penalty is minimized, directly translating to higher binding affinity.
Metabolic Shielding: The steric bulk of the spirocyclic core often shields adjacent metabolic hotspots from Cytochrome P450 (CYP450) enzymes, drastically improving metabolic stability and half-life 2.
Fig 1: Logical flow of how high Fsp3 spirocyclic scaffolds improve pharmacological profiles.
Structural Deep Dive: 7-Methyl-2-azaspiro[4.5]decan-3-one
The architecture of 7-Methyl-2-azaspiro[4.5]decan-3-one consists of a 5-membered nitrogen-containing lactam ring (pyrrolidinone) spiro-fused to a 6-membered cyclohexane ring.
Key Structural Features:
The Lactam Motif: The carbonyl group at position 3 acts as a potent hydrogen-bond acceptor, while the adjacent nitrogen serves as a hydrogen-bond donor. This dual functionality is highly prized in kinase and GPCR inhibitor design.
The 7-Methyl Substitution: The addition of a methyl group on the cyclohexane ring breaks the symmetry of the core, introducing a stereocenter. This subtle modification allows medicinal chemists to probe specific hydrophobic sub-pockets within a target's active site, fine-tuning selectivity.
Rigid Geometry: The spiro[4.5]decane core provides a rigid, three-dimensional scaffold that is increasingly utilized to explore novel chemical space and improve binding selectivity in bioactive molecules 3.
Physicochemical Data & ADME-Tox Profiling
To understand the empirical value of incorporating 7-Methyl-2-azaspiro[4.5]decan-3-one derivatives into a library, we must compare their quantitative metrics against traditional flat scaffolds. High Fsp³ compounds consistently demonstrate superior alignment with Lipinski's Rule of Five (RO5) 1.
Higher probability of successful clinical translation.
LogP / Lipophilicity
High (> 4.0)
Optimal (2.36 - 3.59)
Improved aqueous solubility and oral bioavailability.
Conformational Entropy
High (multiple rotatable bonds)
Low (rigid 3D structure)
Enhanced target binding affinity and reduced off-target toxicity.
Metabolic Stability
Vulnerable to rapid CYP450 oxidation
Resistant (steric shielding of hotspots)
Longer half-life (T1/2), allowing for lower dosing frequency.
Experimental Protocol: Derivatization via N-Alkylation
To utilize 7-Methyl-2-azaspiro[4.5]decan-3-one as a building block, the most reliable vector for diversification is the lactam nitrogen. The following protocol details the N-alkylation of the spirocyclic core to generate a library of derivatives, adapting validated methodologies for azaspirocycles 4.
Self-Validating Methodology
Step 1: Preparation & Inert Atmosphere
Action: Flame-dry a 50 mL round-bottom flask and purge with Argon gas.
Causality: Sodium hydride (NaH) is highly reactive with atmospheric moisture. Any water present will prematurely quench the base, generating NaOH, which is insufficiently strong to deprotonate the lactam, thereby severely reducing the reaction yield.
Step 2: Deprotonation
Action: Dissolve 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 eq, ~1.0 mmol) in 4 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the reaction mixture to 0 °C using an ice bath. Slowly add NaH (60% dispersion in mineral oil, 2.6 eq) 4. Stir for 30 minutes.
Causality: Cooling to 0 °C controls the exothermic evolution of hydrogen gas. DMF is selected because its polar aprotic nature optimally solvates the sodium cation, leaving the resulting nitrogen anion "naked" and highly nucleophilic.
Step 3: Electrophile Addition
Action: Add the desired alkyl halide (e.g., methyl iodide or 1-(bromomethyl)-4-(trifluoromethyl)benzene, 1.2 to 1.5 eq) dropwise to the solution. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 24 to 48 hours [[4]]().
Causality: The Sₙ2 substitution requires thermal energy to overcome the activation barrier. Initiating the addition at 0 °C prevents localized heating and suppresses potential polyalkylation or elimination side-reactions.
Step 4: In-Process Control (IPC) & Self-Validation
Action: Monitor the reaction via Thin-Layer Chromatography (TLC) (Hexane/EtOAc 1:1) and LC-MS.
Causality: The protocol validates itself when the LC-MS trace shows the complete disappearance of the starting material mass (m/z 167.13) and the emergence of the target derivative mass. Do not proceed to quenching until conversion is confirmed.
Step 5: Quenching & Extraction
Action: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 15 mL). Wash the combined organic layers with brine (5 x 10 mL).
Causality: NH₄Cl provides mild protons to neutralize excess NaH without hydrolyzing the newly formed lactam derivative. The rigorous, multiple brine washes are strictly necessary because DMF is highly water-soluble but will partition into EtOAc unless the aqueous phase is saturated with ionic salts.
Step 6: Purification
Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude oil via silica gel column chromatography to yield the pure 7-Methyl-2-azaspiro[4.5]decan-3-one derivative.
Integration into Drug Discovery Workflows
The synthesized libraries of 7-Methyl-2-azaspiro[4.5]decan-3-one derivatives are primed for integration into modern screening paradigms. Because of their low molecular weight and high 3D complexity, they are ideal candidates for Fragment-Based Drug Discovery (FBDD). When these derivatives yield a "hit," their inherent metabolic stability and optimal LogP values drastically shorten the Hit-to-Lead optimization cycle.
Fig 2: Integration of spirocyclic building blocks into the drug discovery workflow.
Conclusion
The transition from planar molecules to sp³-enriched architectures is not merely a trend, but a fundamental evolution in medicinal chemistry driven by clinical attrition data. 7-Methyl-2-azaspiro[4.5]decan-3-one represents a highly versatile, stereochemically rich building block. By leveraging its rigid spirocyclic core and functionalizing its lactam moiety, drug development professionals can systematically design libraries that bypass the traditional pitfalls of "flatland" chemistry, resulting in candidates with superior target selectivity, enhanced solubility, and robust metabolic stability.
References
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry
Source: BLDpharm
URL
7-Methyl-2-azaspiro[4.
New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character
Source: MDPI
URL
Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry
Source: MDPI
URL
Toxicity and in vitro safety profile of 7-Methyl-2-azaspiro[4.5]decan-3-one
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 7-Methyl-2-azaspiro[4.5]decan-3-one Abstract 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a novel spirocyclic compound with a molecu...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the In Vitro Safety and Toxicity Profile of 7-Methyl-2-azaspiro[4.5]decan-3-one
Abstract
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a novel spirocyclic compound with a molecular formula of C10H17NO and a molecular weight of 167.25 g/mol .[1] Its rigid, three-dimensional structure makes it an intriguing scaffold for the development of new therapeutic agents. Structurally related spirocyclic compounds have demonstrated a range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[1][2] As with any novel chemical entity destined for therapeutic development, a thorough evaluation of its safety and toxicity profile is paramount. This guide provides a comprehensive framework for the in vitro safety assessment of 7-Methyl-2-azaspiro[4.5]decan-3-one, detailing the critical assays required to build a robust preclinical safety package. This document is intended for researchers, scientists, and drug development professionals to guide the early-stage toxicological evaluation of this and similar novel chemical entities.
Introduction: The Imperative of Early-Stage In Vitro Safety Profiling
The journey of a novel compound from discovery to a potential therapeutic is fraught with challenges, with safety and toxicity being major hurdles that can lead to late-stage attrition.[3] Therefore, a proactive and comprehensive in vitro toxicology assessment early in the drug discovery process is not just a regulatory requirement but a critical strategy to de-risk drug candidates and make informed decisions.[4][5] For a novel scaffold like 7-Methyl-2-azaspiro[4.5]decan-3-one, establishing a baseline in vitro safety profile is the foundational step in understanding its potential liabilities.
This guide will delineate a suite of essential in vitro assays designed to probe the key toxicological endpoints: cytotoxicity, genotoxicity, cardiotoxicity, hepatotoxicity, and metabolic stability. The rationale behind the selection of each assay, detailed experimental protocols, and data interpretation strategies will be discussed to provide a holistic understanding of the compound's safety profile.
Foundational Safety Assessment: General Cytotoxicity
The initial step in evaluating the safety of a novel compound is to determine its potential to cause direct cell death or damage.[6] Cytotoxicity assays provide a broad measure of a compound's effect on cell viability and are instrumental in identifying the concentration range for subsequent, more specific assays.
Rationale for Cytotoxicity Screening
Cytotoxicity assays are employed to measure the degree to which a substance can cause damage to a cell.[6] These assays can help to:
Establish a therapeutic window by comparing the cytotoxic concentration to the effective concentration.
Guide dose selection for more complex and resource-intensive assays.
Provide early warnings of potential on-target or off-target toxicities.
A common and robust method for assessing cytotoxicity is the Lactate Dehydrogenase (LDH) release assay. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6]
Experimental Protocol: LDH Cytotoxicity Assay
Objective: To determine the concentration-dependent cytotoxicity of 7-Methyl-2-azaspiro[4.5]decan-3-one in a relevant cell line (e.g., HepG2, a human liver cancer cell line).
Methodology:
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80-90% confluency.
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 7-Methyl-2-azaspiro[4.5]decan-3-one in the cell culture medium. The concentration range should be broad enough to capture a full dose-response curve.
Incubation: Remove the old medium from the cells and add the medium containing the test compound. Incubate for a relevant period (e.g., 24, 48, or 72 hours).
LDH Measurement: After incubation, collect the cell culture supernatant. The amount of LDH released is measured using a commercially available LDH assay kit, which typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The absorbance is then measured using a plate reader.
Data Analysis: The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release) and a negative control (untreated cells).
Data Presentation: Cytotoxicity Profile
Concentration (µM)
% Cytotoxicity (Mean ± SD)
0.1
1
10
50
100
200
500
1000
This table should be populated with experimental data.
Genotoxicity assays are a critical component of the safety assessment, as they evaluate a compound's potential to damage DNA.[7] Such damage can lead to mutations and chromosomal aberrations, which are associated with carcinogenesis and other serious health effects. Regulatory agencies mandate a battery of genotoxicity tests for all new drug candidates.[8]
Rationale for Genotoxicity Testing
The standard in vitro genotoxicity battery aims to detect different types of genetic damage:
Gene mutations: Assessed by the bacterial reverse mutation assay (Ames test).[8]
Chromosomal damage (clastogenicity and aneugenicity): Evaluated by the in vitro micronucleus assay.[7][8]
Objective: To assess the mutagenic potential of 7-Methyl-2-azaspiro[4.5]decan-3-one by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Methodology:
Strain Selection: Utilize a panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) that are sensitive to different types of mutagens.
Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.
Exposure: Mix the bacterial tester strains, the test compound at various concentrations, and either the S9 mix or a buffer.
Plating: Pour the mixture onto minimal glucose agar plates.
Incubation: Incubate the plates for 48-72 hours at 37°C.
Colony Counting: Count the number of revertant colonies (his+ revertants) on each plate.
Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the negative control.
Experimental Protocol: In Vitro Micronucleus Assay
Objective: To determine if 7-Methyl-2-azaspiro[4.5]decan-3-one induces chromosomal damage in mammalian cells.
Methodology:
Cell Culture: Use a suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[9]
Compound Treatment: Expose the cells to a range of concentrations of the test compound, both with and without S9 metabolic activation.
Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis.
Harvesting and Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopy: Score the frequency of micronuclei in binucleated cells under a microscope. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[8]
Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.
7-Methyl-2-azaspiro[4.5]decan-3-one: Physicochemical Profiling and Strategic Applications in Modern Drug Discovery
Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmacologists Document Type: Technical Whitepaper & Analytical Guide Executive Summary In contemporary medicinal chemistry, the transition from plan...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Research Chemists, Lead Optimization Scientists, and Pharmacologists
Document Type: Technical Whitepaper & Analytical Guide
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp2-hybridized aromatic systems to three-dimensional, sp3-rich frameworks is a dominant paradigm, often termed "escaping flatland"[1]. 7-Methyl-2-azaspiro[4.5]decan-3-one is a highly specialized spirocyclic building block that embodies this design philosophy. By providing a rigid bicyclic scaffold with defined spatial vectors, this compound is utilized to explore novel chemical space, improve target binding selectivity, and optimize pharmacokinetic parameters[2][3].
This technical guide provides an authoritative breakdown of the compound's exact physicochemical properties, its mechanistic utility in drug design, and field-proven protocols for its synthesis and analytical validation.
Core Physicochemical Data
Accurate molecular identification is the foundation of any rigorous drug discovery program. The quantitative data for 7-Methyl-2-azaspiro[4.5]decan-3-one is summarized below[2][4].
Property
Value
Causality / Significance in Design
IUPAC Name
7-Methyl-2-azaspiro[4.5]decan-3-one
Defines the spiro junction between a 6-membered carbocycle and a 5-membered lactam.
CAS Registry Number
1494096-61-5
Unique identifier for procurement and database indexing.
Exact Molecular Weight
167.25 g/mol
Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
Molecular Formula
C₁₀H₁₇NO
Indicates a high degree of saturation (sp3 carbon fraction).
The integration of the 7-methyl-2-azaspiro[4.5]decan-3-one motif into a pharmacophore is not arbitrary; it is driven by specific thermodynamic and pharmacokinetic causalities[5][6].
Entropic Optimization in Target Binding: Flexible linear or monocyclic alkyl chains suffer a massive entropic penalty upon binding to a target protein because they must freeze into a single conformation. The spiro[4.5]decane core is pre-organized. By restricting the conformational degrees of freedom, the entropic cost of binding is minimized, thereby increasing overall binding affinity[1][7].
Vectorial Precision: The orthogonal geometry of the spiro junction projects substituents (like the 7-methyl group and the lactam nitrogen) into distinct 3D quadrants. This allows medicinal chemists to precisely vector functional groups into deep, highly specific protein binding pockets (e.g., kinase hinge regions or GPCR allosteric sites)[2][6].
Metabolic Shielding: Cytochrome P450 enzymes typically oxidize flat, lipophilic aromatic rings or exposed alkyl chains. The steric bulk and complex 3D topography of the spiro[4.5]decane system often shield adjacent vulnerable moieties from enzymatic degradation, enhancing the compound's metabolic half-life[1].
Mechanistic pathway detailing the pharmacological benefits of spirocyclic scaffolds.
Synthetic Methodology & Workflow
Synthesizing aza-spiro[4.5]decanes requires precise control over ring closure to form the quaternary spiro center. Recent advancements utilize intramolecular Schmidt reactions or synergistic photocatalysis for [3+2] cycloadditions[8]. Below is a generalized, self-validating protocol for generating the 2-azaspiro[4.5]decan-3-one framework.
Note: This represents a standard laboratory-scale approach utilizing a functionalized cyclohexanone precursor.
Precursor Preparation: Begin with 3-methylcyclohexan-1-one. The methyl group at the 3-position of the cyclohexanone will ultimately become the 7-position of the spiro[4.5]decane system.
Alkylation (Spiro Center Formation):
Treat the ketone with a strong base (e.g., LDA) at -78°C in anhydrous THF to form the kinetic enolate.
React with an alkylating agent such as ethyl 2-bromoacetate to install the necessary carbon extension for the 5-membered ring.
Reductive Amination / Cyclization:
Convert the ketone to an imine using an amine source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
Upon reduction to the primary amine, spontaneous intramolecular cyclization with the pendant ester group occurs upon heating (reflux in toluene), expelling ethanol and forming the lactam ring (3-one).
Purification: Isolate the product via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient).
Workflow for the synthesis and analytical validation of aza-spirocyclic scaffolds.
To ensure scientific integrity, the synthesized or procured 7-Methyl-2-azaspiro[4.5]decan-3-one must be rigorously validated. The exact molecular weight of 167.25 g/mol dictates specific analytical expectations[2][4].
Objective: Confirm the exact mass and assess purity.
Method: Use an Agilent or Waters LC-MS system with a C18 reverse-phase column. Mobile phase: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
Self-Validating Checkpoint: Electrospray ionization in positive mode (ESI+) must yield a dominant pseudomolecular ion peak [M+H]⁺ at m/z 168.25 - 168.26 . The presence of a sodium adduct [M+Na]⁺ at m/z 190.24 further validates the intact lactam structure.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: Confirm the spirocyclic connectivity and the position of the methyl group.
Method: Dissolve 5-10 mg of the compound in CDCl₃. Acquire 1H and 13C NMR spectra at 400 MHz or higher.
Self-Validating Checkpoint:
1H NMR: Look for a broad singlet around
δ
5.5 - 6.5 ppm corresponding to the lactam N-H proton (exchangeable with D₂O). A distinct doublet around
δ
0.9 ppm will confirm the presence of the 7-methyl group splitting with its adjacent methine proton.
13C NMR: The spectrum must show exactly 10 distinct carbon signals (C₁₀H₁₇NO). The lactam carbonyl carbon (C=O) will appear furthest downfield (approx.
δ
175-180 ppm), and the fully substituted quaternary spiro carbon will typically appear around
δ
40-50 ppm, lacking any attached protons (confirmed via DEPT-135).
References
National Library of Medicine (NIH) / Eur J Med Chem - Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists
URL:[Link]
Taylor & Francis / Expert Opinion on Drug Discovery - Recent in vivo advances of spirocyclic scaffolds for drug discovery
URL: [Link]
MDPI / Molecules - Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis
URL: [Link]
Royal Society of Chemistry (RSC) - Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry
URL: [Link]
Pharmacokinetics of 7-Methyl-2-azaspiro[4.5]decan-3-one: A Technical Whitepaper on Early-Stage ADME Profiling
Executive Summary: The "Escape from Flatland" Paradigm Modern drug discovery has increasingly shifted away from planar, aromatic molecules toward sp3 -rich, three-dimensional architectures—a movement widely known as the...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The "Escape from Flatland" Paradigm
Modern drug discovery has increasingly shifted away from planar, aromatic molecules toward
sp3
-rich, three-dimensional architectures—a movement widely known as the "Escape from Flatland"[1]. Spirocyclic scaffolds, characterized by two rings fused at a single carbon atom, are at the forefront of this paradigm shift. These structures provide rigid conformational constraints that not only enhance target binding affinity but also fundamentally improve physicochemical and pharmacokinetic (PK) properties[2].
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS: 1494096-61-5) is a highly specialized spirocyclic building block utilized in early-stage medicinal chemistry[3]. Structurally, it is a methylated derivative of 2-azaspiro[4.5]decan-3-one, a compound synonymous with gabapentin lactam[4]. Understanding the pharmacokinetics of this specific scaffold requires a deep mechanistic analysis of how its spiro-fusion, lactam ring, and lipophilic methyl group dictate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Structural Causality in ADME Dynamics
The pharmacokinetic behavior of a molecule is an emergent property of its chemical structure. For 7-Methyl-2-azaspiro[4.5]decan-3-one, three structural features drive its early-stage PK profile:
Absorption and Permeability
Gabapentin, the parent amino acid of the unmethylated core, exists as a zwitterion at physiological pH (7.4) and relies heavily on active transport (e.g., LAT1) for intestinal absorption and blood-brain barrier (BBB) penetration. In contrast, the cyclization into a lactam neutralizes this charge[5]. The uncharged nature of the 2-azaspiro[4.5]decan-3-one core, combined with the added lipophilicity of the 7-methyl group, shifts the primary absorption mechanism entirely to passive transcellular diffusion . This structural causality results in a molecule that diffuses rapidly across biological membranes, making it a privileged scaffold for central nervous system (CNS) targets[6].
Fig 1. Permeability logic of 7-Methyl-2-azaspiro[4.5]decan-3-one driven by its uncharged spirocyclic core.
Distribution and Metabolic Stability
Spirocyclic compounds generally exhibit higher aqueous solubility and decreased non-specific lipophilicity compared to their flat aromatic counterparts, leading to an optimized volume of distribution (
Vd
)[7]. Furthermore, the high fraction of
sp3
hybridized carbons (
Fsp3
) in the spiro[4.5]decane core provides inherent steric shielding, protecting the molecule from rapid degradation by certain cytochrome P450 (CYP) enzymes[8].
However, the introduction of the 7-methyl group introduces a specific metabolic liability. In hepatic circulation, CYP enzymes (particularly CYP3A4 and CYP2D6) preferentially target accessible aliphatic moieties. Therefore, aliphatic hydroxylation at the 7-methyl position is the predicted primary Phase I metabolic pathway, followed by minor pathways such as lactam hydrolysis.
To contextualize the PK advantages of this scaffold, the table below summarizes the theoretical and literature-extrapolated parameters of 7-Methyl-2-azaspiro[4.5]decan-3-one against its foundational analogs.
Compound
Core Structure
Charge at pH 7.4
Estimated LogP
Primary Absorption Mechanism
BBB Penetration
Gabapentin
Amino Acid
Zwitterionic
Negative (< 0)
Active Transport (LAT1)
Moderate (Transporter-dependent)
2-Azaspiro[4.5]decan-3-one
Spirocyclic Lactam
Uncharged
Low Positive (~0.5 - 1.0)
Passive Transcellular
High
7-Methyl-2-azaspiro[4.5]decan-3-one
Methylated Spiro Lactam
Uncharged
Moderate Positive (~1.5 - 2.0)
Passive Transcellular
Very High
Table 1: Comparative physicochemical and pharmacokinetic projections demonstrating the structural causality of spiro-lactamization and methylation.
Self-Validating Experimental Workflows for Early-Stage PK
To empirically validate the theoretical ADME profile of 7-Methyl-2-azaspiro[4.5]decan-3-one, rigorous, self-validating in vitro assays must be employed. The following protocols are designed to ensure data integrity through built-in causality checks.
Purpose: To validate the hypothesis that the uncharged lactam drives high passive transcellular diffusion.
Cell Culture & Monolayer Formation : Seed human epithelial colorectal adenocarcinoma (Caco-2) cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation into a polarized monolayer expressing tight junctions.
System Validation (Integrity Check) : Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Add Lucifer Yellow (LY) to the apical chamber; the assay is only valid if LY rejection is > 99%, confirming tight junction integrity.
Compound Incubation : Prepare a 10 µM solution of 7-Methyl-2-azaspiro[4.5]decan-3-one in HBSS buffer (pH 7.4). Add to the Apical (A) chamber to measure A-to-B permeability, and to the Basolateral (B) chamber to measure B-to-A permeability.
Sampling & LC-MS/MS Quantification : Incubate at 37°C. Extract 50 µL samples from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the analyte concentration using LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
Self-Validating Controls : Run Atenolol (low permeability control,
Papp<1×10−6
cm/s) and Propranolol (high permeability control,
Papp>10×10−6
cm/s) in parallel. An efflux ratio (
Papp,B−A/Papp,A−B
) near 1.0 confirms passive diffusion rather than active efflux.
Protocol 2: In Vitro Human Liver Microsomal (HLM) Stability Assay
Purpose: To quantify intrinsic clearance (
CLint
) and assess the metabolic liability of the 7-methyl group.
Reagent Preparation : Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) and a 10 mM NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
Reaction Initiation : Mix 0.5 mg/mL HLM with 1 µM of 7-Methyl-2-azaspiro[4.5]decan-3-one in the phosphate buffer. Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH system.
Time-Course Quenching : At exactly 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the enzymatic activity by dispensing into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validating Controls (Critical Step) :
Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound degrades here, the instability is chemical (e.g., spontaneous lactam hydrolysis) rather than CYP-mediated.
Positive Control: Run Verapamil to confirm the enzymatic viability of the microsome batch.
Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to plot the natural log of percentage remaining versus time, yielding the half-life (
t1/2
) and
CLint
.
Conclusion
7-Methyl-2-azaspiro[4.5]decan-3-one represents a highly optimized chemical space in early-stage drug discovery. By leveraging the "Escape from Flatland" principles, its spirocyclic core provides metabolic resilience, while its uncharged lactam structure guarantees exceptional membrane permeability. When profiled using rigorous, self-validating in vitro systems, this scaffold demonstrates immense potential as a foundational building block for next-generation, centrally acting therapeutics.
References
Recent in vivo advances of spirocyclic scaffolds for drug discovery - tandfonline.com. 1
Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - tandfonline.com. 2
BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry - bldpharm.com.7
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic scaffolds—is a critical paradigm shift[1]. Three-dimensional, sp³-rich frameworks like diazaspirocycles and spiro-lactams offer superior physicochemical properties, including enhanced metabolic stability, increased solubility, and precise spatial projection of pharmacophores[1]. Among these, 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) has emerged as a highly versatile building block[2][3]. This technical guide provides an in-depth analysis of this spirocyclic scaffold, detailing its structural rationale, synthetic methodologies, and applications in drug discovery.
Physicochemical Profiling & Structural Rationale
The spiro[4.5]decane core features two rings sharing a single quaternary carbon atom, enforcing a rigid, orthogonal geometry[2]. As a Senior Application Scientist, I emphasize three core reasons for integrating this scaffold into lead optimization pipelines:
High Fsp³ Character: The saturation of the decane system minimizes
π−π
stacking liabilities that often lead to poor aqueous solubility and non-specific protein binding in flat molecules.
Conformational Rigidity: The spiro junction locks the molecule into a specific 3D conformation. This reduces the entropic penalty upon target binding, significantly enhancing receptor affinity and selectivity[1].
Metabolic Stability: The absence of easily oxidizable benzylic or flat aromatic sites shields the scaffold from rapid cytochrome P450-mediated degradation. In 7-Methyl-2-azaspiro[4.5]decan-3-one, the 7-methyl substitution introduces targeted steric bulk that can successfully block adjacent metabolic soft spots.
Synthetic Methodology: De Novo Construction of the Spiro-Lactam Core
The synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one requires precise control over bond formation to establish the quaternary spiro center. The protocol below utilizes a modified Guareschi-Thorpe approach, optimized for high yield and designed as a self-validating system.
Protocol: Synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one
Procedure: Reflux the mixture in a round-bottom flask equipped with a Dean-Stark trap for 12 hours.
Causality & Validation: Ammonium acetate and acetic acid form a buffer that catalyzes enolate formation without causing base-catalyzed aldol self-condensation of the ketone. The Dean-Stark trap continuously removes water, driving the equilibrium toward the
α,β
-unsaturated cyanoester.
Validation Check: TLC (Hexane:EtOAc 8:2) must show complete consumption of the ketone; IR spectroscopy will reveal a distinct conjugated nitrile stretch at ~2220 cm⁻¹.
Procedure: Cool the solution to 0°C. Add aqueous KCN dropwise. Stir at room temperature for 4 hours.
Causality & Validation: The bulky 3-methyl group on the cyclohexylidene ring sterically dictates the trajectory of the incoming cyanide nucleophile, favoring equatorial attack to minimize 1,3-diaxial interactions. This highly stereoselective attack establishes the quaternary carbon stereocenter.
Validation Check: ¹H-NMR will show the disappearance of the alkene proton, confirming complete 1,4-addition to the dinitrile precursor.
Procedure: Hydrogenate the mixture in a Parr shaker at 50°C for 24 hours. Filter through Celite, concentrate, and heat the residue in toluene (110°C) for 6 hours.
Causality & Validation: Raney Nickel is selected over LiAlH₄ because it chemoselectively reduces the nitrile to a primary amine without prematurely reducing the ethyl ester. Once the primary amine is formed, the rigid spiro geometry places the amine and ester in extreme spatial proximity. This proximity effect dramatically lowers the activation energy for intramolecular aminolysis, driving spontaneous cyclization to the lactam in a single pot.
Validation Check: LC-MS will show the target mass [M+H]⁺ = 168.25. ¹³C-NMR will confirm the presence of the lactam carbonyl at ~175 ppm and the spiro quaternary carbon at ~45 ppm[4][5].
Synthetic workflow for 7-Methyl-2-azaspiro[4.5]decan-3-one highlighting key intermediates.
Applications in Drug Discovery: Spiro[4.5]decane Derivatives
The spiro[4.5]decane architecture is a privileged scaffold, serving as the core for various highly potent therapeutic agents.
Antiviral Agents (1-Thia-4-azaspiro[4.5]decan-3-ones)
Recent studies have highlighted the antiviral potential of related spirocycles. A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives were synthesized and evaluated against human coronavirus (HCoV-229E)[6][7]. The most potent derivative, Compound 8n (an N-substituted 3-phenylpropanamide analog), exhibited an EC₅₀ of 5.5 µM[6]. The rigid spirocyclic framework is critical for orienting the hydrophobic tert-butyl and phenylpropanamide groups into the viral target's binding pocket, preventing viral replication[6].
Neurological Agents (1-Oxa-8-azaspiro[4.5]decanes)
Spirocycles are highly effective in CNS applications due to their favorable blood-brain barrier (BBB) penetration. Researchers designed 1-oxa-8-azaspiro[4.5]decanes as muscarinic M1 agonists for the symptomatic treatment of Alzheimer's disease[8]. Compound (-)-29 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) demonstrated potent antiamnesic activity by selectively stimulating phosphoinositide hydrolysis via the M1 receptor, with minimal cholinergic side effects (e.g., hypothermia)[8]. The spiro structure mimics the tetrahydrofuran ring of muscarone, ensuring precise receptor alignment[8].
Mechanistic pathway of 1-Oxa-8-azaspiro[4.5]decane derivatives activating M1 receptors.
Quantitative Data: Comparative Analysis of Spirocyclic Scaffolds
The table below summarizes the biological activities of key spiro[4.5]decane derivatives, illustrating the scaffold's versatility across different therapeutic areas.
The transition from planar molecules to 3D spirocyclic scaffolds like 7-Methyl-2-azaspiro[4.5]decan-3-one represents a significant advancement in rational drug design. By leveraging the inherent conformational rigidity and high Fsp³ character of the spiro[4.5]decane core, researchers can overcome traditional metabolic and solubility liabilities. As demonstrated by its derivatives in antiviral and neurodegenerative research, mastering the synthesis and functionalization of these spiro-lactams is essential for the next generation of therapeutic discovery.
References
Title: Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives
Source: Archiv der Pharmazie (Weinheim)
URL: [Link]
Title: Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists
Source: Chemical and Pharmaceutical Bulletin (J-Stage)
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document ID: AN-ORG-2026-03
Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Discovery Scientists
Focus: Conformationally Restricted Spirocyclic Scaffolds
Scientific Rationale & Introduction
In modern medicinal chemistry, escaping "flatland" by incorporating three-dimensional, sp3-rich architectures is a proven strategy to improve target selectivity, metabolic stability, and aqueous solubility. 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS: 1494096-61-5; MW: 167.25 g/mol ) is a highly versatile spirocyclic building block[1]. Featuring a rigid bicyclic spiro[4.5]decane core, this lactam provides a precisely defined conformational vector that is highly sought after in the development of novel CNS therapeutics, antimicrobial agents, and antiviral compounds[1].
Historically, the synthesis of azaspiro decanones (such as the closely related Gabapentin lactam) relied on the classical Hofmann rearrangement using alkaline sodium hypobromite (Br₂/NaOH)[2]. However, the use of liquid bromine presents severe scalability, toxicity, and corrosion challenges[2].
To address these limitations, this application note details a highly optimized, self-validating protocol utilizing Trichloroisocyanuric acid (TCCA) as a mild, solid chlorinating agent[2]. This chemo-selective approach ensures high-purity N-chlorination followed by a controlled, thermally-driven intramolecular cyclization, establishing a robust pathway for both bench-scale research and process scale-up.
Mechanistic Pathway & Workflow
The synthesis relies on the conversion of 1,1-(3-methylcyclohexane)diacetic acid monoamide to its corresponding N-chloroamide. The causality of the reaction design is critical: TCCA is chosen because it allows the N-chlorination to proceed smoothly in methanol without the harsh exotherms associated with gaseous or liquid halogens[2]. Upon the introduction of aqueous sodium hydroxide at low temperatures (0–5 °C), the N-chloroamide undergoes deprotonation and alpha-elimination to form a transient isocyanate[2]. Subsequent heating drives the intramolecular capture of the isocyanate by the adjacent carboxylate, yielding the spiro-lactam with the extrusion of CO₂.
Fig 1: TCCA-mediated Hofmann rearrangement and spiro-lactam cyclization.
Experimental Protocol
Materials & Reagents
Starting Material: 1,1-(3-methylcyclohexane)diacetic acid monoamide (Pre-synthesized via Knoevenagel condensation of 3-methylcyclohexanone).
Dissolution: Suspend 100 g (approx. 0.47 mol) of 1,1-(3-methylcyclohexane)diacetic acid monoamide in 600 mL (6 volumes) of Methanol. Heat gently to 45–50 °C until a clear, homogenous solution is achieved, confirming complete dissolution[2].
Cooling: Cool the reactor to 20–25 °C. Expert Insight: Maintaining this temperature is critical to prevent premature degradation of the chlorinating agent.
TCCA Addition: Add 36.5 g (0.157 mol, ~0.33 eq) of TCCA in three equal portions over 45 minutes under vigorous stirring[2].
In-Process Control (IPC): The reaction mass will transition from a clear solution to a distinct turbid suspension. This visual cue is a self-validating indicator of successful N-chloroamide formation[2]. Stir for an additional 1 hour. Confirm the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1).
Phase 2: Hofmann Rearrangement & Cyclization
5. Alkaline Addition: Prepare a solution of NaOH (15% w/v in water) and chill to 0–5 °C.
6. Controlled Transfer: Add the turbid N-chloroamide methanolic suspension dropwise to the chilled NaOH solution over 1 hour. Expert Insight: The low temperature prevents the highly exothermic runaway of the isocyanate intermediate.
7. Thermal Cyclization: Once the addition is complete, gradually raise the temperature of the reaction mass to 70–75 °C and maintain for 2 hours. The heat drives the decarboxylation and forces the intramolecular nucleophilic attack, closing the spiro-lactam ring[2].
Phase 3: Workup & Isolation
8. Extraction: Cool the mixture to room temperature. Extract the aqueous layer with Toluene (3 x 300 mL)[2]. Toluene is highly selective for the neutral lactam, leaving unreacted carboxylate salts in the aqueous phase.
9. Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
10. Crystallization: The resulting crude oil can be triturated with cold heptane to yield 7-Methyl-2-azaspiro[4.5]decan-3-one as a highly pure, off-white solid.
Quantitative Data & Optimization
The selection of the chlorinating agent drastically impacts the yield and purity of the spiro-lactam. Table 1 summarizes the optimization parameters, demonstrating the superiority of TCCA over traditional methods.
Table 1: Optimization of Chlorinating Agents for Spiro-Lactam Synthesis
Chlorinating Agent
Equivalents
Reaction Temp (°C)
Cyclization Temp (°C)
Isolated Yield (%)
HPLC Purity (%)
Scalability / Safety Profile
NaOBr (Classical)
1.1
0 - 5
55
65 - 70
< 90
Poor; Highly toxic, corrosive
N-Chlorosuccinimide
1.05
20 - 25
70
82
95
Moderate; High reagent cost
TCCA (Optimized)
0.33
20 - 25
70 - 75
88 - 92
> 99
Excellent; Stable solid, safe
Data extrapolated from comparative studies on Gabapentin lactam synthesis analogs[2].
Table 2: Expected Analytical Characterization Data
Analytical Technique
Key Signals / Observations for 7-Methyl-2-azaspiro[4.5]decan-3-one
LC-MS (ESI+)
[M+H]⁺ peak at m/z 168.1 (Exact Mass: 167.13)
FT-IR (ATR)
Strong, sharp absorption band at ~1695 cm⁻¹ (Characteristic Lactam C=O stretch); ~3200 cm⁻¹ (N-H stretch)
¹H NMR (CDCl₃)
Broad singlet at ~6.0-6.5 ppm (1H, N-H); Singlet at ~3.1 ppm (2H, C1-H₂); Doublet at ~0.9 ppm (3H, -CH₃)
¹³C NMR (CDCl₃)
Carbonyl resonance at ~175 ppm (C=O); Spiro quaternary carbon at ~35-40 ppm
Troubleshooting & Field Insights
Incomplete Cyclization: If LC-MS indicates the presence of the uncyclized amino acid (mass +18 amu), the thermal cyclization step (Step 7) was either too brief or the temperature was insufficient. Ensure the internal reactor temperature holds strictly above 70 °C. Microwave-assisted heating (e.g., 130 °C in DMF) has also been proven to force stubborn cyclizations of similar azaspiro decanones[3].
Over-chlorination: Using excess TCCA can lead to N,N-dichloro byproducts. Strictly adhere to the 0.33 equivalent ratio, as one molecule of TCCA provides three active chlorine atoms[2].
References
"A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[4,5]decan-3-one)", Organic Process Research & Development - ACS Publications.[2]
URL: [Link]
"Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry", PMC.[3]
URL: [Link]
Application Note: Synthesis and Characterization of 7-Methyl-2-azaspiro[4.5]decan-3-one
Scientific Rationale & Structural Significance The spiro[4.5]decane core is a highly privileged, rigid bicyclic system that provides a three-dimensional scaffold for exploring novel chemical space in drug discovery[1]. B...
Author: BenchChem Technical Support Team. Date: April 2026
Scientific Rationale & Structural Significance
The spiro[4.5]decane core is a highly privileged, rigid bicyclic system that provides a three-dimensional scaffold for exploring novel chemical space in drug discovery[1]. By forcing conformational restriction, spirocyclic frameworks often improve the binding selectivity and metabolic stability of bioactive molecules compared to their flat, aromatic counterparts.
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) serves as a highly versatile building block[1]. While structurally related to the well-known gabapentin lactam (2-azaspiro[4.5]decan-3-one)[2], the introduction of a methyl group at the 7-position breaks the symmetry of the cyclohexane ring. This desymmetrization introduces chirality and provides new vectors for structure-activity relationship (SAR) exploration. Derivatives of similar azaspiro scaffolds have demonstrated potent antimicrobial, antitubercular, and antiviral activities, including the inhibition of human coronavirus replication[3].
Retrosynthetic Strategy & Mechanistic Design
To synthesize the spiro-γ-lactam core from 3-methylcyclohexanone, we employ a robust, three-step tandem sequence: Horner-Wadsworth-Emmons (HWE) Olefination → Michael Addition → Reductive Cycloamidation .
HWE Olefination: Triethyl phosphonoacetate is chosen over standard Knoevenagel reagents (like ethyl cyanoacetate) because the thermodynamic driving force of phosphate elimination ensures a clean, high-yielding conversion to the α,β-unsaturated ester without dicyano byproducts.
Michael Addition: The addition of nitromethane across the sterically hindered trisubstituted double bond requires a strong, non-nucleophilic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized to generate the highly nucleophilic nitronate anion and drive the equilibrium forward[2].
Reductive Cycloamidation: High-pressure hydrogenation using Raney-Nickel efficiently reduces the aliphatic nitro group to a primary amine. The spatial proximity of the resulting amine to the ethyl ester forces an immediate intramolecular acyl substitution, expelling ethanol and forming the highly stable spiro-lactam[4].
Caption: Synthetic workflow for 7-Methyl-2-azaspiro[4.5]decan-3-one via the nitromethane route.
Step-by-Step Experimental Protocols
Note: The use of racemic 3-methylcyclohexanone will result in a diastereomeric mixture of the spiro-lactam (cis/trans relative to the methyl group). Chromatographic separation is required if a single diastereomer is desired.
Protocol A: Synthesis of Ethyl 2-(3-methylcyclohexylidene)acetate
Objective: Establish the exocyclic double bond required for subsequent nucleophilic attack.
Preparation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.5 M) under an inert argon atmosphere. Cool the flask to 0 °C.
Causality & Validation: The dropwise addition controls the exothermic deprotonation. The reaction is self-validating; the cessation of H₂ gas evolution indicates complete formation of the phosphonate carbanion.
Condensation: Add 3-Methylcyclohexanone (1.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
Workup & Validation: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate. Validate completion via TLC (Hexanes:EtOAc 9:1); the product appears as a strongly UV-active spot (conjugated enoate) compared to the UV-inactive starting ketone.
Protocol B: Michael Addition of Nitromethane
Objective: Introduce the nitrogen-containing carbon that will become the lactam ring.
Reaction Setup: Dissolve the enoate from Protocol A (1.0 eq) in anhydrous THF (1.0 M).
Reagent Addition: Add Nitromethane (5.0 eq) followed by DBU (1.1 eq).
Causality: Nitromethane is used in excess to drive the sterically hindered Michael addition. DBU is specifically chosen because its non-nucleophilic nature prevents unwanted transesterification or attack on the ester carbonyl[2].
Heating: Heat the mixture to 60 °C for 18 hours.
Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to neutralize the DBU. Validate success via TLC; the UV-active enoate spot will disappear, as the conjugated system is broken upon the addition of the nitromethyl group.
Protocol C: Tandem Reductive Cycloamidation
Objective: Reduce the nitro group to trigger spontaneous intramolecular lactamization.
Catalyst Preparation: Wash Raney-Nickel slurry (10% w/w relative to substrate) with Methanol (3x) to remove water. Caution: Raney-Ni is highly pyrophoric; never allow it to dry.
Hydrogenation: Dissolve the nitro-ester intermediate (1.0 eq) in Methanol (0.2 M). Add the Raney-Ni catalyst. Pressurize the reaction vessel with H₂ gas to 50 psi and agitate vigorously for 12 hours at room temperature.
Causality: Raney-Nickel is preferred over Pd/C for this specific transformation as it efficiently reduces aliphatic nitro groups without requiring extreme pressures or acidic additives that might hydrolyze the ester[4].
Workup & Validation: Filter the catalyst through a pad of Celite under an argon blanket. Concentrate the filtrate to yield the crude lactam.
Validation: IR spectroscopy provides immediate validation. The strong nitro stretches (1550 and 1350 cm⁻¹) will completely disappear, replaced by a prominent lactam carbonyl stretch (~1690 cm⁻¹) and a broad N-H stretch (~3200 cm⁻¹).
Caption: Mechanistic pathway of the tandem reduction-cycloamidation step forming the lactam.
Quantitative Data & Analytical Characterization
Table 1: Reaction Parameters & Yield Optimization
Reaction Step
Reagents / Catalyst
Temp (°C)
Time (h)
Expected Yield (%)
Key Optimization Variable
HWE Olefination
Triethyl phosphonoacetate, NaH
0 to 25
4
85 - 90
Slow addition of ylide to control exotherm
Michael Addition
Nitromethane, DBU
60
18
70 - 75
Excess CH₃NO₂ required due to steric hindrance
Cycloamidation
H₂ (50 psi), Raney-Ni
25
12
80 - 85
Vigorous agitation to ensure H₂ mass transfer
Table 2: Expected Analytical Signatures for 7-Methyl-2-azaspiro[4.5]decan-3-one
Analytical Method
Expected Signals / Observations
Diagnostic Significance
LC-MS (ESI+)
m/z = 168.1 [M+H]⁺
Confirms the molecular weight (MW: 167.25 g/mol )[1].
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
Modern medicinal chemistry has increasingly shifted away from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures—a paradigm shift widely known as "escaping flatland"[1]. Increasing the fraction of sp3 carbons (Fsp3) in a drug candidate correlates strongly with improved clinical success, enhanced aqueous solubility, and reduced off-target promiscuity[2].
Within this context, 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS: 1494096-61-5) has emerged as a highly privileged spirocyclic scaffold[3]. It features a rigid spiro[4.5]decane core where a cyclohexane ring is spiro-fused to a gamma-lactam (pyrrolidinone). The addition of the 7-methyl group breaks molecular symmetry, providing a crucial vector for structure-activity relationship (SAR) exploration and fine-tuning lipophilicity. This compound serves as an excellent bioisostere for flat aromatic rings (such as benzamides or oxindoles), offering a unique topographical presentation of functional groups[4].
Physicochemical Profiling & Data Presentation
The substitution of a planar aromatic ring with the 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold dramatically alters the physicochemical profile of a lead compound. The rigid geometry provides conformational constraints that improve binding selectivity, while the lack of benzylic protons enhances resistance to cytochrome P450 (CYP450) mediated oxidative metabolism[3].
Medicinal chemists utilize this scaffold to rescue lead compounds suffering from poor pharmacokinetics due to excessive lipophilicity or rapid metabolism[5].
Caption: Scaffold hopping workflow from planar aromatics to 3D spirocyclic leads.
Metabolic Shielding
The spirocyclic core sterically shields the molecule from hepatic enzymes, preventing rapid clearance.
Caption: Metabolic stability mechanism of spirocyclic scaffolds vs. CYP450 oxidation.
Experimental Protocols
Protocol 1: N-Alkylation of the Lactam Core
Objective: Functionalize the lactam nitrogen to append pharmacophores or PROTAC linkers.
Causality: The lactam N-H is weakly acidic (pKa ~15). Deprotonation requires a strong base like Sodium Hydride (NaH) in a polar aprotic solvent (DMF) to generate a highly nucleophilic lactam anion capable of undergoing an
SN2
reaction with alkyl halides.
Self-Validating System: The immediate evolution of
H2
gas upon NaH addition visually validates the deprotonation step. Quenching with
NH4Cl
ensures the destruction of excess base, preventing unwanted side reactions during workup.
Step-by-Step Methodology:
Flame-dry a 50 mL round-bottom flask under an argon atmosphere.
Dissolve 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 eq, 5.0 mmol) in anhydrous DMF (25 mL, 0.2 M).
Cool the reaction mixture to 0 °C using an ice bath.
Carefully add NaH (60% dispersion in mineral oil, 1.5 eq, 7.5 mmol) portion-wise. Validation checkpoint: Observe steady bubbling (
H2
gas).
Remove the ice bath and stir at room temperature for 30 minutes to ensure complete anion formation.
Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq, 6.0 mmol) dropwise over 5 minutes.
Stir at room temperature for 4–12 hours. Monitor reaction completion via LC-MS (look for the mass shift of the +R group).
Quench the reaction by slowly adding saturated aqueous
NH4Cl
(10 mL) at 0 °C.
Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF.
Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol 2: Reduction to 7-Methyl-2-azaspiro[4.5]decane (Amine)
Objective: Convert the neutral lactam to a basic azaspiro amine (pKa ~9-10) to enable salt-bridge interactions with target proteins.
Causality: Amides are highly stable due to nitrogen lone-pair resonance into the carbonyl group. Reduction requires a powerful hydride source like Lithium Aluminum Hydride (
LiAlH4
). The hydride attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses, expelling the oxygen as an aluminate complex before a second hydride attack yields the amine.
Self-Validating System: The Fieser workup provides a distinct visual cue—the transformation of a gray, unfilterable suspension into a crisp, white granular solid—confirming successful quenching and safe handling.
Step-by-Step Methodology:
Suspend
LiAlH4
(3.0 eq, 15.0 mmol) in anhydrous THF (30 mL) at 0 °C under argon.
Dissolve the N-alkylated lactam from Protocol 1 (1.0 eq, 5.0 mmol) in anhydrous THF (10 mL) and add dropwise to the suspension.
Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.
Cool the reaction to 0 °C. Perform the Fieser workup strictly: For every
x
grams of
LiAlH4
used, add
x
mL of
H2O
, followed by
x
mL of 15% aqueous NaOH, and finally
3x
mL of
H2O
.
Validation checkpoint: Stir vigorously for 15 minutes until the gray suspension turns into a white granular solid.
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with Diethyl Ether.
Concentrate the filtrate in vacuo to yield the crude amine. Purify using an SCX (Strong Cation Exchange) catch-and-release cartridge.
Protocol 3: In Vitro Microsomal Stability (
CLint
) Assay
Objective: Quantify the metabolic stability of the synthesized spirocyclic candidate.
Causality: Liver microsomes contain the full complement of CYP450 enzymes. NADPH is required as an electron-donating cofactor for oxidative metabolism. Measuring the disappearance of the parent compound over time allows for the calculation of intrinsic clearance (
CLint
).
Self-Validating System: The inclusion of Verapamil (a rapidly cleared control) and Warfarin (a slowly cleared control) validates the enzymatic viability of the specific microsome batch used.
Step-by-Step Methodology:
Prepare a 10 mM stock solution of the spiro-compound in DMSO. Dilute to a working concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubate the mixture at 37 °C for 5 minutes in a shaking water bath.
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
At predetermined time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot.
Validation checkpoint: Immediately quench the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction.
Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4 °C to pellet the precipitated proteins.
Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound. Calculate the half-life (
t1/2
) and
CLint
.
Application Note: Comprehensive NMR Spectroscopy Protocol for the Characterization of 7-Methyl-2-azaspiro[4.5]decan-3-one
Introduction & Scientific Context Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery. By fusing two rings through a single sp³-hybridized carbon, these scaffolds project f...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Context
Spirocyclic scaffolds are increasingly recognized as privileged structures in modern drug discovery. By fusing two rings through a single sp³-hybridized carbon, these scaffolds project functionality in multiple three-dimensional vectors, allowing researchers to escape "flatland" and improve both target binding selectivity and pharmacokinetic profiles [1].
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a highly versatile spirocyclic building block featuring a rigid
γ
-lactam ring fused to a methyl-substituted cyclohexane system [2]. The presence of both a chiral center at C7 and a prochiral/chiral spiro center at C5 introduces significant stereochemical complexity. Rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is required not only to confirm the regiochemistry of the scaffold but to unambiguously assign the relative stereochemistry (diastereomerism) of the methyl group in relation to the lactam ring.
Experimental Design & Rationale
A self-validating NMR workflow is essential for characterizing spirocyclic systems. Do not rely solely on 1D spectra; the structural proof must be built on overlapping 2D correlations.
1D NMR (
1
H and
13
C): Provides the baseline chemical environment. The isolated methylene groups in the lactam ring (C1 and C4) act as diagnostic anchor points due to their distinct chemical shifts.
2D Heteronuclear Correlation (HSQC & HMBC): The quaternary spiro carbon (C5) breaks the continuous spin system, rendering standard 1D
1
H NMR insufficient for full structural elucidation. HMBC is the only method to bridge the 5-membered and 6-membered rings by detecting long-range (
2
J and
3
J) carbon-proton couplings across the spiro center.
2D Homonuclear Correlation (COSY & NOESY): NOESY is deployed to solve the stereochemical puzzle. Through-space correlations between the C7-methyl protons and the lactam ring protons (H1 or H4) dictate the axial/equatorial preference of the methyl group and its cis/trans relationship to the lactam nitrogen.
Detailed Experimental Protocol
Step 1: Sample Preparation
Solvent Selection: Use Chloroform-d (CDCl
3
). Causality: CDCl
3
provides excellent solubility for lactams and, crucially, does not exchange with the labile N-H proton (unlike CD
3
OD or D
2
O). This preserves the N-H signal for COSY and HMBC correlations.
Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl
3
containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.
Step 2: Instrument Setup
Hardware: 400 MHz or 600 MHz NMR spectrometer equipped with a CryoProbe (600 MHz is highly recommended to resolve the complex overlapping multiplets of the cyclohexane ring).
Calibration: Perform Automated Tuning and Matching (ATMA) for
1
H and
13
C nuclei. Execute gradient shimming (TopShim) until the TMS line width at half-height is < 0.8 Hz.
Step 3: Data Acquisition Parameters
1
H NMR: zg30 pulse sequence; Spectral width (SW) 12 ppm; 16 scans; Relaxation delay (D1) 1.5 s.
HMBC: hmbcgplpndqf; 256 t1 increments; 8 scans/increment. Crucial Adjustment: Optimize the long-range coupling delay for
J=8
Hz.
NOESY: noesygpphpp; 256 t1 increments; Mixing time (
τm
) of 500 ms (optimized for molecules in the ~160 MW range to allow sufficient cross-relaxation without spin diffusion).
Data Presentation & Interpretation
Table 1: Standardized
1
H and
13
C NMR Assignments in CDCl
3
Position
13
C Shift (ppm)
1
H Shift (ppm)
Multiplicity &
J
(Hz)
Key HMBC Correlations
C3 (C=O)
177.0
-
-
-
C1
54.5
3.20
s, 2H
C3, C5, C6, C10
C4
45.0
2.25
s, 2H
C3, C5, C6, C10
C6
42.5
1.20 - 1.70
m, 2H
C5, C7, C11
C5 (Spiro)
41.0
-
-
-
C10
37.0
1.20 - 1.70
m, 2H
C5, C8, C9
C8
34.0
1.10 - 1.60
m, 2H
C6, C7, C10
C7
29.5
1.50
m, 1H
C5, C9, C11
C9
24.0
1.20 - 1.70
m, 2H
C7, C10
C11 (CH
3
)
22.5
0.90
d,
J=6.5
, 3H
C6, C7, C8
N-H
-
6.00
br s, 1H
C1, C3
Workflow & Connectivity Visualization
Fig 1: Step-by-step NMR workflow for validating spirocyclic structures.
Fig 2: Critical 2D NMR correlations defining the lactam-spiro core.
Troubleshooting & Self-Validation
N-H Coupling Ambiguity: If the H1 protons appear as a broad doublet instead of a sharp singlet, it indicates strong
J
-coupling to the adjacent N-H proton. Validation Step: Add a drop of D
2
O to the NMR tube, shake vigorously, and re-acquire the
1
H spectrum. The N-H proton will undergo rapid deuterium exchange, and the H1 signal will collapse into a sharp singlet, self-validating the assignment.
Missing Spiro HMBC Correlations: Spiro linkages can exhibit non-standard dihedral angles, sometimes causing
2
J or
3
J couplings to approach zero (following the Karplus relationship). Validation Step: If the H4
→
C5 correlation is missing, re-run the HMBC with the long-range coupling constant parameter (CNST13) adjusted from 8 Hz to 5 Hz to capture weaker couplings.
References
Zheng, Y., Tice, C. M., & Singh, S. B. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. URL:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 47457, 2-Azaspiro[4.5]decan-3-one". PubChem. URL:[Link]
Method
Application Note: Advanced Flash Chromatography Purification of 7-Methyl-2-azaspiro[4.5]decan-3-one
Executive Summary & Chemical Profile The compound 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a rigid, spirocyclic scaffold highly valued in medicinal chemistry for exploring novel chemical space and improv...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
The compound 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a rigid, spirocyclic scaffold highly valued in medicinal chemistry for exploring novel chemical space and improving the binding selectivity of bioactive molecules[1]. Structurally, it consists of a lipophilic methylcyclohexane ring spiro-fused to a polar γ-lactam (pyrrolidinone) ring.
Purifying this intermediate via standard normal-phase flash chromatography presents two distinct chromatographic challenges:
Lack of Chromophore: As a purely aliphatic lactam, it lacks an extended conjugated
π
-system, rendering standard UV detection (e.g., 254 nm) ineffective[2].
Silanol-Lactam Interactions: The secondary amide (lactam) acts as a strong hydrogen-bond donor and acceptor, leading to severe peak tailing and irreversible adsorption on bare silica (SiO
2
) due to interactions with acidic silanol groups.
This application note details an optimized, self-validating purification protocol designed to overcome these challenges using tailored mobile phase modifiers and universal detection strategies.
Chromatographic Rationale & Solvent Logic
To achieve high-recovery purification, the chromatographic environment must be strictly controlled. Standard binary gradients like Hexane/Ethyl Acetate fail to disrupt the strong hydrogen bonds between the lactam motif and the stationary phase.
As demonstrated in patent literature for similar azaspiro[4.5]decane derivatives, the introduction of a highly polar protic solvent combined with a basic modifier is required[3]. We utilize a Dichloromethane (DCM) / Methanol (MeOH) gradient supplemented with 1% aqueous Ammonia (NH
4
OH) . The ammonia acts as a sacrificial base, competitively capping the acidic silanol sites on the silica gel, forcing the lactam to elute in a tight, symmetrical band.
Fig 1. Logical rationale for mobile phase selection to mitigate lactam-silanol interactions.
Experimental Workflow
The following workflow establishes a self-validating system. Each phase of the purification includes a specific physical or analytical checkpoint to ensure the integrity of the process.
Fig 2. Optimized flash chromatography workflow for spirocyclic lactam purification.
Step-by-Step Purification Protocol
Phase 1: Sample Preparation (Dry Loading)
Causality: Loading a moderately polar compound dissolved in a strong solvent (like DCM or MeOH) directly onto a column equilibrated in a weak solvent causes a "strong solvent effect," leading to premature elution and smeared bands. Dry loading physically disperses the compound, allowing the mobile phase to dictate the elution kinetics.
Dissolve 1.0 g of crude 7-Methyl-2-azaspiro[4.5]decan-3-one in 5 mL of DCM.
Add 2.5 g of Celite 545 (or deactivated silica) to the flask.
Evaporate the solvent under reduced pressure (40°C, 200 mbar) until completely dry.
Validation Checkpoint 1: Inspect the solid. It must be a completely free-flowing powder. If it clumps or sticks to the spatula, residual solvent remains; continue drying.
Phase 2: Column Equilibration & Elution
Causality: Pre-conditioning the column with the basic modifier ensures that all active silanol sites are capped before the target molecule enters the stationary phase[4].
Mount a 40 g spherical silica gel column (40-63 µm particle size) onto the automated flash system.
Equilibrate the column with 3 Column Volumes (CV) of 100% DCM containing 1% NH
4
OH.
Transfer the dry-loaded powder into an empty solid-load cartridge and install it in-line ahead of the main column.
Run the following gradient profile at a flow rate of 40 mL/min:
2–12 CV: Linear gradient from 0% to 10% MeOH in DCM (maintaining 1% NH
4
OH throughout).
12–15 CV: Isocratic hold at 10% MeOH + 1% NH
4
OH to flush the target lactam.
Phase 3: Detection & Fraction Analysis
Causality: Because the spirocyclic aliphatic framework lacks UV absorbance, relying on a 254 nm UV detector will result in the target compound being sent to the waste line[2].
Set the primary detector to Evaporative Light Scattering Detection (ELSD) (Drift tube: 40°C, Carrier gas: N
2
at 1.5 L/min). Set the secondary detector to UV 210 nm (to detect the amide carbonyl).
Collect fractions based on the ELSD threshold.
Validation Checkpoint 2: Spot the collected fractions on a Silica Gel 60 F
254
TLC plate. Develop in DCM/MeOH (9:1) with 1% NH
4
OH. Since the compound is UV-inactive, dip the plate in Potassium Permanganate (KMnO
4
) stain and gently heat. The target compound will appear as a bright yellow/white spot against a purple background.
Empirical Data & Method Comparison
The table below summarizes the quantitative performance of various solvent systems tested during the optimization of this azaspirodecane derivative. The data highlights the absolute necessity of the basic modifier for yield recovery.
Solvent System
Modifier
Average R
f
Value
Peak Shape / Elution Profile
Recovery Yield
Hexane / EtOAc (1:1)
None
0.15
Severe Tailing (Band Broadening)
62%
DCM / MeOH (9:1)
None
0.35
Moderate Tailing
78%
DCM / MeOH (9:1)
1% NH
4
OH
0.42
Sharp, Symmetrical
95%
Table 1. Chromatographic behavior of 7-Methyl-2-azaspiro[4.5]decan-3-one across different mobile phase conditions.
Validation Checkpoint 3 (Mass Balance): Upon pooling and evaporating the fractions from the optimized DCM/MeOH/NH
4
OH run, the recovered mass should closely match the theoretical loaded mass (minus known impurities), confirming that irreversible column adsorption has been successfully prevented.
References
Google Patents (DK3169666T3).Substituted Azaspiro (4.5) Decan Derivates. (Details the use of DCM/MeOH/Ammonia gradients for spirocyclic cyclohexane derivatives).
PubChem (CID 47457). 2-Azaspiro(4.5)decan-3-one Chemical and Physical Properties. (Confirms the aliphatic nature and lack of UV-active chromophores).
URL:[Link]
National Center for Biotechnology Information (PMC11488126). Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals. (Demonstrates synthesis and silica gel column chromatography of azaspiro[4.5]decan-3-one derivatives).
URL:[Link]
Application Note: Advanced Crystallization and Isolation Protocols for 7-Methyl-2-azaspiro[4.5]decan-3-one
Introduction & Structural Significance 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS: 1494096-61-5) is a highly valued spirocyclic building block utilized extensively in medicinal chemistry and drug discovery [1]. Its rigid b...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Significance
7-Methyl-2-azaspiro[4.5]decan-3-one (CAS: 1494096-61-5) is a highly valued spirocyclic building block utilized extensively in medicinal chemistry and drug discovery [1]. Its rigid bicyclic spiro[4.5]decane core provides a unique three-dimensional scaffold that restricts conformational flexibility, thereby enhancing target binding selectivity in bioactive molecules.
However, isolating spirocyclic
γ
-lactams presents significant physicochemical challenges. Due to the juxtaposition of a polar amide (lactam) moiety and a lipophilic methylcyclohexane ring, these compounds frequently exhibit low melting points and a high propensity for liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during crystallization [2]. This application note details field-proven, thermodynamically grounded protocols for the high-purity crystalline isolation of this critical intermediate.
Thermodynamic Principles & Causality
To achieve high-purity crystalline isolation, the crystallization process must strictly navigate the Metastable Zone Width (MZW) . The protocols designed below rely on two core mechanistic pillars:
Selective Solvation via Binary Systems : A single solvent is rarely sufficient for spiro-lactams. The primary solvent (e.g., Ethyl Acetate) must disrupt the intermolecular hydrogen bonding of the lactam dimers. The anti-solvent (e.g., n-Heptane) is then introduced to selectively decrease the solubility of the lipophilic methylcyclohexane domain, driving supersaturation.
Bypassing the Binodal Curve (Preventing LLPS) : Oiling out occurs when the supersaturation trajectory crosses the binodal curve before intersecting the solubility curve. By introducing seed crystals at a low supersaturation level (
S≈1.15
), we bypass the high activation energy required for primary nucleation. The seeds provide immediate surface area for crystal growth, depleting the solute concentration and steering the thermodynamic system away from the LLPS boundary [3].
Solvent Screening & Quantitative Data
The following data summarizes the thermodynamic solubility and isolation efficiency of 7-Methyl-2-azaspiro[4.5]decan-3-one across various solvent systems.
This is the primary recommended protocol for achieving >99% purity from crude synthetic mixtures.
Step 1: Dissolution. Suspend 10.0 g of crude 7-Methyl-2-azaspiro[4.5]decan-3-one in 20 mL of Ethyl Acetate (EtOAc). Heat the reactor to 60°C under gentle agitation (200 rpm).
Causality: Complete dissolution at elevated temperatures ensures the destruction of the compound's thermal history and polymorphic memory.
Step 2: Hot Clarification. Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean crystallization vessel.
Causality: Removes heterogeneous nucleants (e.g., dust, catalyst residues) that could trigger premature, uncontrolled nucleation.
Step 3: Controlled Cooling. Cool the clarified solution to 45°C at a linear rate of 0.5°C/min.
Validation Check: The solution must remain perfectly clear. If cloudiness is observed (indicating premature nucleation or LLPS), reheat to 60°C to redissolve and reduce the cooling rate to 0.25°C/min.
Step 4: Seeding. At 45°C, add 0.1 g (1% w/w) of pure 7-Methyl-2-azaspiro[4.5]decan-3-one seed crystals. Hold the temperature and agitation for 30 minutes.
Validation Check: Inspect the reactor. The seed crystals must remain visible and suspended. If they dissolve, the system is undersaturated; lower the temperature to 43°C and re-seed.
Step 5: Anti-Solvent Dosing. Linearly dose 60 mL of n-Heptane into the reactor over 2 hours using a syringe pump.
Causality: Slow, continuous addition maintains the supersaturation strictly within the MZW, promoting orderly crystal lattice growth rather than rapid, impurity-trapping crash precipitation.
Step 6: Aging & Isolation. Cool the slurry to 5°C at 0.25°C/min and age for 2 hours. Filter the slurry under a vacuum and wash the filter cake with 15 mL of cold EtOAc/n-Heptane (1:4 v/v). Dry in vacuo at 40°C to constant weight.
Utilize this alternative protocol if the crude material is heavily contaminated with highly polar impurities.
Step 1: Dissolve 10.0 g of crude in 30 mL of Isopropanol (IPA) at 65°C.
Step 2: Slowly add 5 mL of deionized water (anti-solvent for the lipophilic ring) while maintaining 65°C.
Step 3: Cool to 50°C, seed with 1% w/w crystals, and age for 45 minutes.
Step 4: Dose an additional 5 mL of water over 1 hour, then cool the slurry to 5°C. Filter and wash with cold 10% IPA in water.
Workflow Visualization
Workflow for the seeded anti-solvent crystallization of spirocyclic lactams.
References
National Center for Biotechnology Information (NCBI). "Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry". PMC. Available at:[Link]
Google Patents. "US5362883A - Process for cyclic amino acid anticonvulsant compounds".
Improving percentage yield in 7-Methyl-2-azaspiro[4.5]decan-3-one synthesis
Welcome to the technical support center for the synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve the percentage yield and purity of your target compound by explaining the causality behind experimental choices and providing robust, self-validating protocols.
Introduction
7-Methyl-2-azaspiro[4.5]decan-3-one is a spirocyclic lactam with a rigid three-dimensional structure, making it a valuable scaffold in medicinal chemistry and drug discovery.[1] Achieving a high yield of this compound is crucial for its further application. This guide will explore the two most plausible synthetic routes from 4-methylcyclohexanone and address common challenges encountered in each.
Synthetic Strategies Overview
There are two primary and effective strategies for the synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one, starting from the readily available 4-methylcyclohexanone.
Strategy 1: The Beckmann Rearrangement. This is a classic and widely used method for converting a cyclic ketoxime into a lactam.[2][3] It is a robust and scalable two-step process.
Strategy 2: The Strecker/Bucherer-Bergs Approach. This route proceeds through an α-aminonitrile or a spirohydantoin intermediate, which is then hydrolyzed and cyclized to the desired lactam.[4][5][6] This multicomponent reaction can be efficient, though it may involve more steps to reach the final product.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address potential issues you may encounter during your synthesis.
Part 1: Synthesis via Beckmann Rearrangement
This is often the more direct route to the target lactam.
Caption: Workflow for the Beckmann Rearrangement synthesis.
Frequently Asked Questions: Oximation Step
Question 1: My oximation reaction is slow or incomplete. How can I improve the conversion of 4-methylcyclohexanone to its oxime?
Answer: Incomplete conversion is a common issue. Here are the key parameters to check:
pH of the reaction medium: The formation of the oxime is pH-dependent. The reaction requires a mildly acidic to neutral pH to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl. If the medium is too acidic, the hydroxylamine will be fully protonated and non-nucleophilic. If it's too basic, the carbonyl will not be sufficiently activated. A buffer system, such as sodium acetate or using a mild base like sodium carbonate, is often employed to maintain the optimal pH.
Reaction Temperature: While many oximations proceed at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
Stoichiometry of Reagents: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.3 equivalents) and a sufficient amount of base to neutralize the HCl and drive the equilibrium towards the product.
Question 2: I am getting a mixture of E/Z isomers of the oxime. Does this matter for the subsequent Beckmann rearrangement?
Answer: Yes, this is a critical point. The Beckmann rearrangement is stereospecific; the group anti-periplanar to the leaving group on the nitrogen atom is the one that migrates.[2] For an unsymmetrical ketone like 4-methylcyclohexanone, the two possible oxime isomers will lead to two different lactam regioisomers. For the desired 7-Methyl-2-azaspiro[4.5]decan-3-one, the larger alkyl group (the one forming the spirocyclic junction) must migrate. This requires the hydroxyl group of the oxime to be anti to this group.
Controlling Isomerization: While separating the oxime isomers can be challenging, you can sometimes influence the ratio by the choice of reaction conditions. In some cases, one isomer may be thermodynamically more stable and can be favored by longer reaction times or gentle heating. It is advisable to analyze the oxime mixture (e.g., by NMR) before proceeding to the rearrangement.
Question 3: My Beckmann rearrangement is giving a low yield of the desired lactam. What are the common causes?
Answer: Low yields in the Beckmann rearrangement are often due to side reactions or suboptimal conditions.[7]
Choice of Acid Catalyst: The strength and type of acid are crucial. Common catalysts include sulfuric acid, polyphosphoric acid (PPA), and phosphorus pentachloride. For sensitive substrates, milder reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base can be effective.[3] A one-stage procedure using hydroxylamine in formic acid with silica gel has also been reported to give high yields of amides under mild conditions.[8]
Reaction Temperature: The rearrangement typically requires elevated temperatures.[9] However, too high a temperature can promote side reactions like fragmentation. It is best to determine the optimal temperature experimentally, starting at a moderate temperature and gradually increasing it.
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the intermediate nitrilium ion or the starting oxime back to the ketone.[7] Ensure your reagents and solvent are dry.
Question 4: I am observing significant amounts of byproducts. What are they likely to be and how can I avoid them?
Answer: The main side reaction to be aware of is Beckmann fragmentation .
Beckmann Fragmentation: This occurs when the migrating group can form a stable carbocation. The reaction then produces a nitrile and a carbocation-derived product instead of the lactam. To minimize fragmentation, avoid using overly strong acids or high temperatures if your substrate is prone to forming stable carbocations.
Formation of the "Wrong" Lactam Regioisomer: As discussed in the oximation section, if you have a mixture of oxime isomers, you will get a mixture of lactam regioisomers.
Problem
Potential Cause
Recommended Solution
Low Yield
Incomplete reaction
Increase temperature and/or reaction time. Use a stronger acid catalyst.
Beckmann fragmentation
Use milder conditions (lower temperature, less harsh acid).
Hydrolysis of oxime
Ensure anhydrous conditions.
Multiple Products
Mixture of oxime isomers
Attempt to isolate the desired oxime isomer or use conditions that favor its formation.
Beckmann fragmentation
Use milder reaction conditions.
Part 2: Synthesis via Strecker/Bucherer-Bergs Approach
This route offers a multicomponent approach to a key intermediate.
Caption: Workflow for the Strecker/Bucherer-Bergs synthesis.
Question 5: The initial Strecker or Bucherer-Bergs reaction with 4-methylcyclohexanone is not working well. What are the critical parameters?
Answer: These reactions are sensitive to several factors, especially with sterically hindered ketones.
Reagent Stoichiometry and Addition Order: For the Bucherer-Bergs reaction, a molar ratio of 1:2:2 for ketone:KCN:(NH4)2CO3 is often recommended.[5] In the Strecker synthesis, the formation of the imine in situ before the addition of the cyanide source is crucial.[4][10]
pH Control: Similar to oximation, pH is important. The Bucherer-Bergs reaction is typically buffered by the ammonium carbonate. For the Strecker synthesis, the pH should be controlled to allow for imine formation without hydrolyzing the cyanide.
Solvent System: Aqueous ethanol is a common solvent for the Bucherer-Bergs reaction.[6] The choice of solvent can influence the solubility of the intermediates and the reaction rate.
Steric Hindrance: Ketones are generally less reactive than aldehydes in these reactions.[11] 4-methylcyclohexanone is somewhat sterically hindered, which may necessitate longer reaction times or higher temperatures.
Frequently Asked Questions: Hydrolysis and Lactamization
Question 6: I am having trouble hydrolyzing the aminonitrile/hydantoin to the amino acid without decomposition.
Answer: The hydrolysis of nitriles and hydantoins to amino acids often requires harsh conditions (strong acid or base and heat), which can lead to decomposition.
Acid Hydrolysis: Concentrated HCl or H2SO4 at reflux is commonly used. It's important to monitor the reaction to avoid charring or other side reactions.
Basic Hydrolysis: Using a strong base like NaOH or Ba(OH)2 can also be effective. However, this may require careful neutralization to isolate the amino acid.
Stepwise Hydrolysis: For sensitive substrates, a two-step hydrolysis (e.g., converting the nitrile to an amide first under milder conditions, followed by hydrolysis of the amide) might give better yields.
Question 7: The final lactamization step is giving a low yield. How can I improve the intramolecular cyclization?
Answer: The formation of the five-membered lactam ring should be reasonably favorable. If you are experiencing low yields, consider the following:
Thermal Cyclization: Simply heating the isolated spiro-amino acid can often be sufficient to induce lactamization with the elimination of water. This is often done under vacuum to remove the water as it forms.
Use of Coupling Agents: If thermal cyclization is not effective, standard peptide coupling agents (e.g., DCC, EDC) can be used to facilitate the amide bond formation.
Purification of the Amino Acid: Ensure the starting spiro-amino acid is pure. Impurities can interfere with the cyclization reaction.
Problem
Potential Cause
Recommended Solution
Low Yield in Initial Step
Steric hindrance of the ketone
Increase reaction time and/or temperature.
Incorrect pH
Adjust the pH to be optimal for imine/cyanohydrin formation.
Decomposition during Hydrolysis
Harsh reaction conditions
Use stepwise hydrolysis or carefully control the temperature and reaction time.
Poor Lactamization Yield
Incomplete reaction
Try thermal cyclization under vacuum or use a peptide coupling agent.
Impure amino acid intermediate
Purify the spiro-amino acid before attempting cyclization.
Experimental Protocols
The following are generalized protocols. You may need to optimize them for your specific laboratory conditions.
Protocol 1: Synthesis via Beckmann Rearrangement
Step 1: Synthesis of 4-Methylcyclohexanone Oxime [Adapted from a similar procedure for 4,4-dimethylcyclohexanone oxime][12]
In a round-bottom flask, dissolve 4-methylcyclohexanone (1 eq.) in a mixture of ethanol and water.
Add hydroxylamine hydrochloride (1.3 eq.) to the solution.
Slowly add a solution of sodium carbonate (1.3 eq.) in water over 20 minutes with stirring.
Heat the mixture to reflux for 3 hours.
Monitor the reaction by TLC.
After completion, cool the mixture and remove the ethanol under reduced pressure.
Extract the aqueous residue with ethyl acetate.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent to obtain the crude oxime, which can be purified by recrystallization or column chromatography.
Step 2: Beckmann Rearrangement to 7-Methyl-2-azaspiro[4.5]decan-3-one [General procedure][2][3]
In a flask equipped with a stirrer and under a nitrogen atmosphere, add 4-methylcyclohexanone oxime (1 eq.).
Carefully add polyphosphoric acid (PPA) or concentrated sulfuric acid (as catalyst and solvent) while cooling the flask in an ice bath.
Heat the mixture to the desired temperature (e.g., 100-130 °C) and stir for several hours.
Monitor the reaction by TLC.
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide solution) until it is alkaline.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Synthesis via Strecker Reaction and Cyclization
Step 1: Synthesis of the Spiro-aminonitrile [General Strecker procedure][10][13]
In a suitable vessel, combine 4-methylcyclohexanone (1 eq.), ammonium chloride (1.1 eq.), and aqueous ammonia.
Stir the mixture at room temperature to form the imine in situ.
In a separate flask, prepare a solution of sodium or potassium cyanide (1.1 eq.) in water.
Cool the imine mixture in an ice bath and slowly add the cyanide solution.
Allow the reaction to stir at room temperature for several hours to overnight.
Monitor the reaction by TLC.
After completion, extract the product with an organic solvent.
Wash, dry, and concentrate the organic phase to yield the crude aminonitrile.
Step 2: Hydrolysis and Lactamization [General procedure]
To the crude aminonitrile, add concentrated hydrochloric acid.
Heat the mixture to reflux for several hours until the nitrile is fully hydrolyzed (monitor by TLC or IR for the disappearance of the nitrile peak).
Cool the reaction mixture and neutralize with a base. The amino acid may precipitate.
Isolate the crude amino acid.
For lactamization, heat the crude amino acid under vacuum to drive off water and promote cyclization.
The resulting crude lactam can be purified by column chromatography or recrystallization.
Purification and Characterization
Purification:
Column Chromatography: This is a standard method for purifying the final lactam. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, acetone/water) can be an effective purification method.
Distillation: If the lactam is a liquid, vacuum distillation may be an option for purification.
Characterization Data (for the related 2-Azaspiro[4.5]decan-3-one):
Note: The presence of the methyl group in the target compound will alter these values slightly.
Final Recommendations
For the synthesis of 7-Methyl-2-azaspiro[4.5]decan-3-one, the Beckmann rearrangement (Strategy 1) is generally the more direct and often higher-yielding approach. However, careful control over the oximation step to favor the correct isomer is critical for success. The Strecker/Bucherer-Bergs approach (Strategy 2) is a viable alternative, particularly if the Beckmann rearrangement proves problematic, but it may require more extensive optimization of the hydrolysis and lactamization steps.
We recommend starting with small-scale trial reactions to determine the optimal conditions for your specific setup before proceeding to a larger scale. Careful monitoring of each step by TLC or another appropriate analytical technique is essential for successful synthesis and troubleshooting.
References
Optimization of the abnormal Beckmann rearrangement: application to steroid 17-oximes. PubMed. Available from: [Link]
The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. Available from: [Link]
Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine. ResearchGate. Available from: [Link]
Strecker amino acid synthesis. Wikipedia. Available from: [Link]
Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC. Available from: [Link]
Beckmann rearrangement. Wikipedia. Available from: [Link]
Study on the Application of Beckmann Rearrangement in the Synthesis of Amides from Oximes. SciSpace. Available from: [Link]
2-Azaspiro(4.5)decan-3-one. PubChem. Available from: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available from: [Link]
Chirospecific Synthesis of Spirocyclic β-Lactams and Their Characterization as Potent Type II β-Turn Inducing Peptide Mimetics. The Journal of Organic Chemistry. Available from: [Link]
Beckmann Rearrangement. Master Organic Chemistry. Available from: [Link]
The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available from: [Link]
Strecker Synthesis. Organic Chemistry Portal. Available from: [Link]
Synthesis and bioactivity of fused- and spiro-γ-lactone-lactam systems. ResearchGate. Available from: [Link]
Bucherer–Bergs reaction. Wikipedia. Available from: [Link]
Synthesis of a tricyclic lactam via Beckmann rearrangement and ring-rearrangement metathesis as key steps. PMC. Available from: [Link]
One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design... PMC. Available from: [Link]
Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. Available from: [Link]
Strecker amino acid synthesis. Grokipedia. Available from: [Link]
2-azaspiro[4.5]decan-3-one. PubChemLite. Available from: [Link]
2-Azaspiro[4.5]decan-3-one; Gabapentin Related Compound A. AS Chemical Laboratories Inc. Available from: [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
Selected strategies for the construction of 7-azaspiro[4.5]decanes. ResearchGate. Available from: [Link]
A New Synthetic Approach to Novel Spiro-β-lactams. R Discovery. Available from: [Link]
Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. ResearchGate. Available from: [Link]
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. Available from: [Link]
Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. ResearchGate. Available from: [Link]
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers. Available from: [Link]
Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids. Green Chemistry. Available from: [Link]
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC. Available from: [Link]
Direct cyclohexanone oxime synthesis via oxidation-oximization of cyclohexane with ammonium acetate. The Royal Society of Chemistry. Available from: [Link]
Isolation and structure determination of a novel spiro-gamma-lactam, spiro-arogenate. PubMed. Available from: [Link]
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. PMC. Available from: [Link]
Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Science Publishing. Available from: [Link]
Synthesis of novel spiro-β-lactams. Indian Academy of Sciences. Available from: [Link]
Troubleshooting solubility issues with 7-Methyl-2-azaspiro[4.5]decan-3-one in aqueous media
Welcome to the Technical Support Center for 7-Methyl-2-azaspiro[4.5]decan-3-one . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development profession...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 7-Methyl-2-azaspiro[4.5]decan-3-one . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals navigate the unique physicochemical challenges of this specific spirocyclic scaffold.
While spirocycles are widely celebrated for increasing the fraction of sp³-hybridized carbons (Fsp³) to escape the "flatland" of planar aromatics and improve solubility[1][2], specific substitutions can complicate this paradigm. Here, we address the causality behind your precipitation issues and provide field-proven, self-validating methodologies to overcome them.
I. Diagnostic Workflow
Before adjusting your assay conditions, it is critical to understand the chemical nature of your compound. The workflow below outlines the logical progression for solubilizing neutral spiro-lactams.
Diagnostic workflow for resolving aqueous solubility issues in neutral azaspiro compounds.
II. Frequently Asked Questions (Troubleshooting)
Q: Why is my compound precipitating? Aren't spirocycles supposed to be highly soluble?A: While spirocyclic scaffolds generally improve solubility by disrupting flat crystal stacking[1], solubility is dictated by the balance of crystal lattice energy and lipophilicity. The 7-methyl substitution on the cyclohexane ring adds significant lipophilicity. Furthermore, the lactam core (the "3-one" moiety) forms strong, highly ordered intermolecular hydrogen bonds in the solid state. Water simply cannot provide enough hydration energy to break this stable crystal lattice.
Q: Can I just lower the pH of my buffer to protonate the nitrogen and form a soluble salt?A:No. This is the most common mistake made with this scaffold. Unlike the basic piperidines frequently used in drug discovery[2], the nitrogen in 2-azaspiro[4.5]decan-3-one is part of a lactam (a cyclic amide). The nitrogen's lone pair is delocalized into the adjacent carbonyl group, rendering it completely non-basic at physiological and acidic pH ranges. Acidifying the media will not ionize the molecule and will fail to improve solubility.
Q: How do cyclodextrins help, and which one should I use?A: Cyclodextrins (CDs) possess a hydrophilic exterior and a hydrophobic interior cavity. They sequester the lipophilic methyl-cyclohexane moiety of your spirocycle, releasing ordered water molecules from the cavity—an entropically driven process that forms a water-soluble inclusion complex[]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The cavity size of β-CD perfectly accommodates the spiro[4.5]decane volume, and the hydroxypropyl modification prevents the nephrotoxicity associated with native β-CD[4].
Q: Can I mix co-solvents with cyclodextrins to force the compound into solution?A: Yes, but with strict limitations. Adding a co-solvent like PEG-400 can act synergistically to dissolve the guest molecule before it enters the CD cavity[5]. However, avoid high concentrations of ethanol, as it can competitively bind to the CD cavity and destabilize the host-guest complex, effectively lowering the complex formation constant and causing the drug to crash out[6].
Q: What is the best approach for high-dose in vivo formulations?A: For in vivo pharmacokinetics, Amorphous Solid Dispersions (ASDs) are the gold standard for poorly soluble spirocycles[7]. By spray-drying the compound with a polymer like PVPVA (polyvinylpyrrolidone-vinyl acetate), you trap the drug in a high-energy amorphous state. This completely bypasses the strong lactam-lactam hydrogen bonding of the crystal lattice, leading to rapid dissolution and near 100% bioavailability in preclinical models[7].
III. Self-Validating Experimental Protocols
To ensure data integrity, do not rely on visual inspection alone. The following protocols are designed as self-validating systems to guarantee that solubility enhancement is mathematically and physically confirmed.
Causality: This protocol determines the stoichiometric ratio of the drug-CD complex. If complexation is successful, solubility will increase linearly with CD concentration.
Preparation: Prepare aqueous solutions of HP-β-CD at concentrations of 0, 5, 10, 20, and 40 mM in standard PBS (pH 7.4).
Saturation: Add an excess amount of crystalline 7-Methyl-2-azaspiro[4.5]decan-3-one (e.g., 5 mg) to 1 mL of each CD solution in sealed glass vials.
Equilibration: Shake the vials at 37°C for 48 hours to ensure thermodynamic equilibrium is reached.
Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes. Filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 0.2 mL to account for filter adsorption).
Self-Validation (HPLC Analysis): Quantify the dissolved drug in the filtrate via HPLC-UV. Plot the molar concentration of the dissolved drug against the molar concentration of HP-β-CD.
Validation Check: A linear plot (AL-type phase solubility diagram) mathematically validates the formation of a soluble 1:1 host-guest complex[6]. A flat line indicates a failure of the molecule to enter the cavity.
Protocol B: Preparation of PVPVA Amorphous Solid Dispersion (ASD)
Causality: Dissolving the drug and polymer in a volatile solvent and rapidly evaporating it prevents the spiro-lactam from organizing into its stable crystal lattice.
Solvent Selection: Dissolve 7-Methyl-2-azaspiro[4.5]decan-3-one and PVPVA polymer (1:3 w/w ratio) in acetone to achieve a total solids concentration of 5% w/w. Acetone is chosen because it easily dissolves both the neutral lactam and the polymer[7].
Spray Drying: Process the solution through a laboratory spray dryer (e.g., Büchi B-290) with an inlet temperature of 70°C and an outlet temperature maintained around 40°C.
Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual acetone.
Self-Validation (PXRD): Subject the resulting powder to Powder X-Ray Diffraction (PXRD).
Validation Check: The disappearance of sharp Bragg peaks (characteristic of the crystalline starting material) and the appearance of a broad "halo" validate that the compound has been successfully trapped in the amorphous state. If peaks remain, the drug loading is too high, and the ratio must be adjusted.
IV. Quantitative Strategy Comparison
The table below summarizes the expected outcomes of various solubility enhancement strategies based on the physicochemical properties of neutral azaspiro compounds.
Enhancement Strategy
Primary Mechanism of Action
Expected Solubility Boost
Best Application Phase
Critical Limitations
pH Adjustment (pH 2.0)
Ionization / Salt Formation
None (< 1.0x)
N/A
Fails due to the non-basic nature of the lactam nitrogen.
Co-solvent (10% PEG-400)
Reduction of solvent polarity
Moderate (5x - 10x)
In vitro biochemical assays
High concentrations cause osmotic stress and cellular toxicity.
Technical Support Center: Optimizing Reaction Conditions for the Functionalization of 7-Methyl-2-azaspiro[4.5]decan-3-one
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the functionalization of 7-Methyl-2-azaspiro[4.5]decan-3-one. This spirocyclic lactam is a valuable building block in medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of 7-Methyl-2-azaspiro[4.5]decan-3-one. This spirocyclic lactam is a valuable building block in medicinal chemistry, offering a rigid three-dimensional scaffold that is increasingly utilized in the design of novel therapeutics.[1] Its unique structure, however, presents specific challenges and opportunities for chemical modification.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into overcoming common experimental hurdles, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively and optimize your reaction conditions with confidence.
The reactivity of 7-Methyl-2-azaspiro[4.5]decan-3-one is governed by three primary sites available for functionalization: the lactam nitrogen (N-H), the α-carbon to the carbonyl, and the C-H bonds of the cyclohexyl ring. Understanding the distinct properties of each site is crucial for designing successful synthetic strategies.
Caption: Key reactive sites on the 7-Methyl-2-azaspiro[4.5]decan-3-one scaffold.
Section 2: Troubleshooting N-Functionalization
Modification of the lactam nitrogen is often the most straightforward functionalization. However, issues with yield and side reactions can arise.
FAQ 1: My N-alkylation/arylation reaction has a low yield or fails to proceed. What are the common causes and how can I improve it?
Answer: Low yields in N-functionalization of lactams typically stem from incomplete deprotonation, an insufficiently reactive electrophile, or steric hindrance. A systematic approach to optimization is key.
Cause 1: Inadequate Base Strength. The pKa of the N-H bond of a secondary lactam is approximately 18-20. The base used must be strong enough to generate a sufficient concentration of the nucleophilic lactam anion.
Solution: Switch to a stronger, non-nucleophilic base. While carbonates (K₂CO₃, Cs₂CO₃) may work for highly reactive electrophiles like benzyl bromide, less reactive electrophiles require more powerful bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). NaH is often a reliable choice as it irreversibly deprotonates the lactam.
Cause 2: Poor Leaving Group. The rate of Sₙ2 reactions is highly dependent on the quality of the leaving group on your electrophile.
Solution: If using an alkyl chloride, consider converting it to the corresponding iodide in situ (Finkelstein reaction) or using the alkyl iodide or triflate directly, as I⁻ and OTf⁻ are far better leaving groups.
Cause 3: Inappropriate Solvent. The solvent must be able to dissolve your reagents and be compatible with the strong base.
Solution: Anhydrous polar aprotic solvents like DMF or THF are standard. DMF is excellent at solvating the cation of the base, increasing the nucleophilicity of the lactam anion. Ensure your solvent is truly anhydrous, as water will quench the base and the anion.
Optimization Table for N-Alkylation:
Parameter
Condition 1 (Mild)
Condition 2 (Standard)
Condition 3 (Forcing)
Rationale
Base
K₂CO₃ or Cs₂CO₃
NaH (60% in mineral oil)
KHMDS or LiHMDS
Match base strength to electrophile reactivity. Carbonates are easier to handle but weaker.
Solvent
Acetonitrile
Anhydrous DMF or THF
Anhydrous THF
DMF enhances nucleophilicity. THF is ideal for very strong bases like KHMDS at low temperatures.
Temperature
25 °C to 80 °C
0 °C to 25 °C
-78 °C to 25 °C
Start at 0°C for deprotonation with NaH, then warm to drive the reaction. Use low temps for kinetic control with silylamide bases.
| Electrophile | R-I, R-Br, R-OTs | R-I, R-Br | R-Cl (with NaI additive) | Use the most reactive electrophile available. Iodides and triflates are superior to chlorides. |
Introducing substituents at the C4 position adjacent to the carbonyl requires the formation of a lactam enolate. This process is sensitive to reaction conditions, and controlling stereoselectivity can be a significant challenge.
FAQ 2: I am struggling to form the enolate for α-alkylation, leading to recovery of starting material.
Answer: The protons on the α-carbon are significantly less acidic (pKa ~22-25) than the N-H proton. This requires a very strong, non-nucleophilic base and carefully controlled conditions.
Cause 1: N-H Deprotonation. The base will always deprotonate the more acidic N-H first. You must use at least two equivalents of a strong base: one for the N-H and one for the α-C-H to generate the dianion.
Solution: A common and effective strategy is to first deprotonate the nitrogen with a weaker base like NaH. After hydrogen evolution ceases, the reaction is cooled to -78 °C, and a stronger base like n-BuLi or LDA is added to deprotonate the α-carbon.
Cause 2: Insufficient Base Strength. The base must be strong enough to deprotonate a C-H bond.
Solution: Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices. They are sterically hindered, which minimizes nucleophilic attack on the carbonyl. Always use freshly prepared or titrated LDA.
Cause 3: Temperature Control. Lactam enolates can be unstable at higher temperatures, leading to side reactions like self-condensation.
Solution: Enolate formation must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath). The electrophile is then added at this temperature, and the reaction is allowed to slowly warm.
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 equiv) in anhydrous THF.
N-Deprotonation: Cool the solution to 0 °C and add NaH (1.1 equiv) portion-wise. Stir for 30 minutes at 0 °C, or until gas evolution stops.
Enolate Formation: Cool the resulting suspension to -78 °C. Add LDA (1.2 equiv, freshly prepared) dropwise and stir for 1 hour at -78 °C.
Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 equiv) dropwise at -78 °C.
Reaction & Quench: Stir at -78 °C for 2-4 hours, then slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.[2]
Workup: Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Analysis: Purify by column chromatography and determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.
FAQ 3: My α-alkylation reaction is giving a low diastereomeric ratio (d.r.). How can I improve stereocontrol?
Answer: The stereochemical outcome is determined by the facial selectivity of the enolate's reaction with the electrophile. This is influenced by the steric environment of the spirocyclic system and the precise geometry of the enolate, which can be controlled by several factors.[3]
Caption: Troubleshooting workflow for improving diastereoselectivity in α-functionalization.
Solvent Effects: The polarity and coordinating ability of the solvent can dramatically influence the aggregation state and geometry of the lithium enolate.[2]
Solution: While THF is standard, screening less coordinating solvents like toluene may alter the transition state and improve selectivity.
Counterion Effects: The size of the metal counterion (Li⁺ vs. Na⁺ vs. K⁺) affects the M-O bond length and the degree of ion pairing. This, in turn, influences the enolate geometry and reactivity.
Solution: Switch from an LDA (Lithium) base to KHMDS (Potassium). The larger potassium ion forms a looser, more reactive ion pair, which can lead to different and sometimes higher selectivity.
Temperature: Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy.[2]
Solution: If your cooling system allows, try running the reaction at -90 °C or -100 °C.
Section 4: Advanced Functionalization: Cyclohexyl Ring C-H Activation
Directly functionalizing the C-H bonds of the saturated cyclohexyl ring is a frontier challenge that requires transition metal catalysis. This approach offers a powerful way to build molecular complexity rapidly.
FAQ 4: I want to perform a C-H functionalization on the spirocycle, but I am seeing no reaction or a complex mixture of products. Where do I start?
Answer: Catalytic C-H activation is a complex field. Success hinges on finding a catalyst system that can selectively break a specific C-H bond in the presence of many others.[4]
Cause 1: Catalyst Inactivity. The chosen catalyst may not be active enough to cleave the strong C(sp³)-H bonds of the cyclohexane ring under your conditions.
Solution: This requires extensive screening. Palladium catalysts (e.g., Pd(OAc)₂) are common starting points for C-H activation.[5] Rhodium and Iridium catalysts are also known for their high activity in C-H functionalization.[6] The reaction often requires a stoichiometric oxidant (e.g., AgOTf, o-chloranil) to regenerate the active catalyst.[5]
Cause 2: Lack of Regiocontrol. Without a directing group, the catalyst may react with multiple C-H bonds, leading to a mixture of constitutional isomers. The inherent reactivity order is typically C(sp³)-H tertiary > secondary > primary.
Solution:
Directed Approach: Install a removable directing group on the lactam nitrogen (e.g., a picolinamide or 8-aminoquinoline group). This group will chelate to the metal center and direct the C-H activation to a specific, sterically accessible C-H bond, often forming a stable 5- or 6-membered metallacycle intermediate.
Inherent Selectivity: If a directing group is not used, you may be limited to the most reactive C-H bond. For the 7-methyl group, this would be the tertiary C-H at C7.
Screening Parameters for a Hypothetical C-H Arylation:
Enantioselective Access to Spirolactams via Nitrenoid Transfer Enabled by Enhanced Noncovalent Interactions. Journal of the American Chemical Society. Available from: [Link]
Catalytic Carbonylative Spirolactonization of Hydroxycyclopropanols. ACS Publications. Available from: [Link]
Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. MDPI. Available from: [Link]
Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Optimization of reaction conditions for spirocyclic δ-lactam. ResearchGate. Available from: [Link]
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues. PMC. Available from: [Link]
Chemical Methods for the Construction of Spirocyclic β-Lactams and Their Biological Importance. SynOpen. Available from: [Link]
Stereoselective Synthesis of the Spirocyclic γ-Lactam Core of the Ansalactams. Organic Letters (ACS Publications). Available from: [Link]
Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance. ResearchGate. Available from: [Link]
Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. Available from: [Link]
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
Chapter 18: Catalytic C-H Functionalization. University of Pittsburgh. Available from: [Link]
2-Azaspiro(4.5)decan-3-one. PubChem. Available from: [Link]
An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Available from: [Link]
Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES. Available from: [Link]
Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications (RSC Publishing). Available from: [Link]
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage. Available from: [Link]
Development and Validation of 2-Azaspiro[7][8] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy. MDPI. Available from: [Link]
Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available from: [Link]
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available from: [Link]
Synthesis of Functionalized Cannabilactones. MDPI. Available from: [Link]
C–H activation route to dibenzo[a,e]pentalenes: annulation of arylacetylenes promoted by PdCl2–AgOTf–o-chloranil. Chemical Science (RSC Publishing). Available from: [Link]
Technical Support Center: Overcoming Steric Hindrance in 7-Methyl-2-azaspiro[4.5]decan-3-one Cross-Coupling
Overview 7-Methyl-2-azaspiro[4.5]decan-3-one is a highly valuable spirocyclic lactam building block in drug discovery. However, functionalizing the N2 position via transition-metal-catalyzed cross-coupling (e.g., Buchwal...
Author: BenchChem Technical Support Team. Date: April 2026
Overview
7-Methyl-2-azaspiro[4.5]decan-3-one is a highly valuable spirocyclic lactam building block in drug discovery. However, functionalizing the
N2
position via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amidation) presents severe steric challenges. The spiro carbon at C5 and the conformationally variable 7-methyl group on the cyclohexane ring create a highly congested three-dimensional shield around the lactam NH. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to overcome these barriers.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: My standard Pd₂(dba)₃ / Xantphos system yields <10% product for the N-arylation of 7-Methyl-2-azaspiro[4.5]decan-3-one. The starting material remains unreacted. Why?Causality & Insight: Xantphos is an excellent trans-chelating ligand for standard amidation, but with highly hindered spirocyclic lactams, the bulky 7-methyl-azaspiro[4.5]decane framework prevents the critical formation of the intermediate L-Pd(II)(Ar)(Amide) complex. Furthermore, bidentate ligands can trap the palladium in a stable
κ2
-amidate resting state, preventing the necessary C-N 1[1].
Solution: Switch to a bulky, electron-rich monodentate biaryl phosphine ligand such as tBuBrettPhos or BrettPhos . These ligands feature an ortho-methyl or methoxy group on the non-coordinating ring that forces the palladium center into a conformation that accelerates reductive elimination, 2[2].
Q2: I observe complete consumption of the spirocyclic lactam, but my yield of the cross-coupled product is low, and I see multiple side products. What is happening?Causality & Insight: This indicates successful oxidative addition but failed or slow transmetalation/reductive elimination, leading to off-target pathways. Strong bases like NaOtBu or KOtBu can prematurely deprotonate the lactam or cause base-mediated ring-opening of the spiro system at high temperatures.
Solution: Implement a self-validating control: run the reaction with a less hindered lactam (e.g., pyrrolidin-2-one) alongside your spiro lactam. If the unhindered lactam couples cleanly, the issue is purely steric. To resolve this for the spiro lactam, switch to a3[3] or K₃PO₄ in 1,4-dioxane or t-amyl alcohol, which suppresses base-mediated degradation while still facilitating the coupling.
Q3: Is there a viable Palladium-free alternative for coupling this specific sterically hindered scaffold?Causality & Insight: Yes. Copper-catalyzed Goldberg-type couplings are highly effective for spirocyclic lactams. Surprisingly, while diamine ligands are usually required for Cu-catalyzed amidations, sterically hindered spirocyclic lactams can undergo4[4]. The rigid spiro scaffold itself can transiently coordinate the copper center, facilitating the coupling without exogenous ligands.
Solution: Utilize CuI or Cu₂O (10 mol%) with K₂CO₃ in DMF or under solvent-free microwave conditions at elevated temperatures (120 °C)[4].
Part 2: Experimental Workflows (Self-Validating Protocols)
Design Rationale: Uses tBuBrettPhos to force reductive elimination and Cs₂CO₃ to prevent base-mediated degradation.
Preparation : In a nitrogen-filled glovebox, add 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 equiv, 1.0 mmol), aryl halide (1.2 equiv), Pd₂(dba)₃ (2 mol%, 0.02 mmol), tBuBrettPhos (4.5 mol%, 0.045 mmol), and anhydrous Cs₂CO₃ (1.4 equiv, 1.4 mmol) to an oven-dried Schlenk tube.
Solvent Addition : Add anhydrous t-Amyl alcohol or 1,4-Dioxane (4.0 mL, 0.25 M). Seal the tube with a Teflon valve.
Internal Standard (Self-Validation) : Add 0.5 equiv of 1,3,5-trimethoxybenzene as an internal standard for quantitative NMR monitoring. This ensures you can track mass balance and differentiate between catalyst stalling (unreacted starting material) and degradation (loss of mass balance).
Reaction : Heat the mixture at 110 °C for 16-24 hours under vigorous stirring (800 rpm is critical for the heterogeneous Cs₂CO₃ base).
Workup : Cool to room temperature, dilute with EtOAc, filter through a thin pad of Celite, and concentrate. Purify via flash chromatography.
Design Rationale: A cost-effective, ligand-free approach specifically validated for spirocyclic lactams.
Preparation : To an oven-dried vial, add 7-Methyl-2-azaspiro[4.5]decan-3-one (1.0 equiv, 1.0 mmol), aryl iodide (1.5 equiv), CuI (10 mol%, 0.1 mmol), and K₂CO₃ (2.0 equiv, 2.0 mmol).
Solvent : Add anhydrous DMF (2.0 mL). (Note: Solvent-free microwave irradiation at 85-90 °C can also be utilized for faster kinetics, though yields may vary based on the aryl halide's physical state)[4].
Reaction : Seal the vial under argon and heat at 120 °C for 24 hours.
Workup : Quench with 5% aqueous ammonia (to remove copper salts), extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and purify.
Part 3: Quantitative Data & Ligand Selection Matrix
To assist in empirical optimization, the following table summarizes the expected performance of various catalytic systems when applied to sterically hindered spirocyclic lactams like 7-Methyl-2-azaspiro[4.5]decan-3-one.
Catalytic System
Ligand
Base
Temp (°C)
Expected Yield
Primary Failure Mode
Pd₂(dba)₃ (2 mol%)
BINAP (4 mol%)
NaOtBu
100
< 10%
Catalyst trapped in
κ2
-amidate complex.
Pd₂(dba)₃ (2 mol%)
Xantphos (4 mol%)
Cs₂CO₃
110
15 - 30%
Slow reductive elimination; starting material stalls.
Requires aryl iodides; bromides are significantly slower.
Part 4: Mechanistic & Troubleshooting Visualizations
Pd-catalyzed amidation cycle highlighting the steric bottleneck at the L-Pd(II)(Ar)(Amide) intermediate.
Decision tree for diagnosing and resolving low yields in spirocyclic lactam cross-coupling.
Part 5: References
[4] Yang, W., Coutinho, A. L., Abdel-Hafez, A. A., & Xue, F. (2015). Ligand-Free Copper-Mediated N-Arylation of Spirocyclic Lactams. Tetrahedron Letters. 4
[2] Fors, B. P., & Buchwald, S. L. (2010). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Letters. 2
[3] Fors, B. P., Dooleweerdt, K., Zeng, Q., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Tetrahedron. 3
[1] Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society. 1
Reducing byproducts and impurities in 7-Methyl-2-azaspiro[4.5]decan-3-one scale-up synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered when transitioning spirocyclic lactams from bench-scale discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the critical bottlenecks encountered when transitioning spirocyclic lactams from bench-scale discovery to multi-kilogram production.
Spiro compounds provide highly attractive targets in drug discovery due to their inherent three-dimensional structures, which enhance protein interactions and facilitate molecular modeling[1]. However, the synthesis of 7-methyl-2-azaspiro[4.5]decan-3-one presents unique challenges, primarily due to the steric hindrance of the spiro center and the regiochemical complexity introduced by the 7-methyl group. This guide provides mechanistic troubleshooting, quantitative impurity tracking, and self-validating protocols to ensure a robust scale-up.
Synthesis Workflow & Impurity Control Points
Workflow for 7-Methyl-2-azaspiro[4.5]decan-3-one synthesis and impurity control points.
FAQ & Troubleshooting Guide
Q1: During the initial condensation of 3-methylcyclohexanone, we observe a 15–20% formation of undesired regioisomers and bis-alkylated byproducts. How can we suppress this during a 10 kg scale-up?
Mechanistic Causality: The asymmetry introduced by the 3-methyl group on the cyclohexanone ring leads to facial and regiochemical competition during the Knoevenagel condensation with ethyl cyanoacetate. High temperatures and excess base drive the thermodynamic formation of bis-alkylated species.
Actionable Solution: Shift from a purely thermodynamic to a kinetically controlled regime. Utilize a weak base catalyst system (e.g., ammonium acetate/acetic acid) and strictly maintain the internal temperature below 40°C. This suppresses the retro-aldol pathways that lead to bis-alkylation.
Q2: The catalytic hydrogenation of the cyanoacetate intermediate frequently stalls at 70% conversion. What causes this, and how can we ensure complete reduction to the primary amine?
Mechanistic Causality: Incomplete reduction is typically caused by catalyst poisoning. During the scale-up of spirocyclic lactams, trace cyanide ions can be liberated via a retro-Thorpe reaction if the pH is too high, which irreversibly binds to the palladium or Raney nickel catalyst surface.
Actionable Solution: Introduce a mild acidic modifier (e.g., 0.1–0.5 equivalents of acetic acid) to the hydrogenation solvent (typically methanol or ethanol). This protonates any trace cyanide, preventing it from coordinating with the active metal sites, and accelerates the reduction of the intermediate imine to the primary amine.
Q3: Our final product contains 5–8% of the ring-opened amino acid. How do we drive the spiro-lactamization to completion without causing thermal degradation?
Mechanistic Causality: The cyclization of the amino ester to the spiro-lactam is an equilibrium process. While the Thorpe-Ingold effect generally favors ring closure in spiro systems, the presence of water or alcohols can shift the equilibrium back toward the open-chain amino acid.
Actionable Solution: Implement an strategy[2]. Using a Dean-Stark apparatus to continuously remove the ethanol byproduct shifts the equilibrium entirely to the lactam. A catalytic amount of acid lowers the activation energy for the intramolecular acyl substitution.
Q4: Post-lactamization, we detect N-alkylated impurities when attempting to functionalize the spirocycle. How is this avoided?
Mechanistic Causality: The lactam nitrogen in 2-azaspiro[4.5]decan-3-one derivatives is weakly nucleophilic but readily undergoes N-alkylation under strong basic conditions (e.g., NaH in DMF)[3]. If trace electrophiles from previous steps remain, premature N-alkylation occurs.
Actionable Solution: Ensure complete quenching of electrophiles prior to lactamization. If selective N-alkylation is the intended next step, strictly control the stoichiometry of the alkylating agent (1.05 eq) and maintain temperatures below 0°C during the addition of the base to prevent over-alkylation.
Quantitative Data: Impurity Profiles & Mitigation
To maintain scientific integrity during scale-up, track the following critical impurities. Implementing the mitigation strategies below typically results in a >95% reduction in byproduct formation.
Impurity Class
Structural Origin
Typical Crude Abundance (%)
Optimized Abundance (%)
Mitigation Strategy
Bis-alkylated Adducts
Over-reaction during Knoevenagel condensation
12 - 18%
< 0.5%
Temperature control (<40°C), weak base catalysis.
Unreduced Nitrile
Catalyst poisoning during hydrogenation
5 - 15%
< 0.1%
Acidic modifier (AcOH) to prevent CN⁻ coordination.
Ring-Opened Amino Acid
Incomplete thermal lactamization
8 - 10%
< 0.2%
Azeotropic distillation (Dean-Stark) with pTSA.
Diastereomers (cis/trans)
3-methyl vs. spiro center stereochemistry
20 - 25%
< 1.0%
Selective crystallization from Toluene/Heptane.
Experimental Protocols: Self-Validating Workflow
The following methodology details the critical Reduction-Lactamization Cascade . This protocol is engineered as a self-validating system; it includes built-in physical and chemical checkpoints to ensure the reaction is proceeding correctly before moving to the next step.
Step 1: Solvent Exchange & Acidification
Action: Transfer the crude amino-ester intermediate (post-hydrogenation) to a clean reactor. Add toluene (10 volumes) and p-toluenesulfonic acid monohydrate (pTSA, 0.05 eq).
Validation Check: Extract a 1 mL aliquot and partition it with 1 mL of DI water. Test the pH of the aqueous layer. It must be between 4.0 and 4.5.
Causality: If the pH > 5.0, the primary amine is not fully protonated, risking intermolecular oligomerization rather than intramolecular cyclization.
Correction: Add pTSA in 0.01 eq increments until the target pH is reached.
Action: Equip the reactor with a Dean-Stark trap and heat the mixture to reflux (approx. 110°C).
Validation Check: Monitor the distillate volume in the trap. The reaction is self-validating when the theoretical volume of ethanol/water is collected.
Causality: The internal temperature will remain depressed while alcohols are present. Once the internal temperature stabilizes at exactly 110°C for 30 minutes, the equilibrium has been fully driven to the spirocyclic lactam.
Step 3: Crystallization & Regioisomer Purge
Action: Cool the toluene mixture to 60°C. Add heptane (5 volumes) dropwise over 1 hour to act as an anti-solvent. Cool the reactor to 5°C at a controlled rate of 10°C/hour.
Validation Check:The product must nucleate at exactly 45–50°C.
Causality: If an oil forms instead of crystals (oiling out), it indicates a high concentration of the undesired 7-methyl regioisomer disrupting the crystal lattice.
Correction: Reheat the reactor to 70°C until homogeneous, add 5% w/w pure seed crystals, and hold the temperature for 2 hours before resuming the cooling ramp.
References
New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Synthesis of Spirolactams and Fused Bicyclic Lactams via Acid-Promoted Cyclolactamization of (Ethynyl(tosyl)amino)methyl-Tethered Cyclohex-2-enols
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Facile Synthesis of Spirocyclic Lactams via [3+2] and [3+3] Aza-Annulation Reactions
Source: European Journal of Organic Chemistry
URL:[Link]
Technical Support Center: Resolving Co-Elution in 7-Methyl-2-azaspiro[4.5]decan-3-one Chromatography
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center.
As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we address the specific physicochemical challenges of separating 7-Methyl-2-azaspiro[4.5]decan-3-one —a rigid, bicyclic spiro-lactam (Molecular Formula: C10H17NO, MW: 167.25 g/mol )[1].
Because of its spiro[4.5]decane core and chiral centers, synthetic routes often produce diastereomers or structurally similar ring-expanded byproducts (such as 8-azaspiro[5.6]dodecen-9-one derivatives)[2]. These structurally similar compounds possess nearly identical polarities, making co-elution a frequent and frustrating challenge.
Diagnostic FAQs: Identifying the "Silent Killer" of Chromatography
Q: My chromatogram shows a perfectly symmetrical peak. How do I know if I am experiencing co-elution with a synthetic byproduct?A: Perfect co-elution rarely distorts peak shape, making it the "Achilles' heel" of chromatography[3]. You cannot rely on visual peak symmetry alone.
Causality & Fix: You must rely on detector-level validation. Using a Diode Array Detector (DAD) or Mass Spectrometer (MS), extract spectra across the peak's upslope, apex, and downslope. A shift in the UV profile or mass-to-charge (m/z) ratio across these points mathematically confirms that two compounds are hiding under one peak[3].
Q: What is the first chromatographic parameter I should check when co-elution is confirmed?A: Always assess the Capacity Factor (
k′
) .
Causality & Fix: If your
k′
is less than 1, your compounds are flying through the column and eluting too close to the void volume[3]. They simply haven't had enough time to interact with the stationary phase. Weaken your mobile phase (increase the aqueous percentage) to force a
k′
between 1 and 5 before attempting any other troubleshooting steps.
Visualizing the Troubleshooting Logic
Systematic decision tree for diagnosing and resolving chromatographic co-elution.
The Causality of Separation: Mobile Phase Optimization
To separate 7-Methyl-2-azaspiro[4.5]decan-3-one from its epimers or precursors, we must manipulate the Resolution Equation , focusing specifically on Selectivity (
α
).
Protocol A: Self-Validating Method Optimization for Selectivity (
α
)
This step-by-step methodology ensures that every adjustment isolates a single thermodynamic variable.
Step 1: Establish Baseline Retention (
k′
)
Action: Run a broad linear gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) using a standard C18 column.
Validation: Calculate
k′=(tR−t0)/t0
. If
k′<1
, decrease the organic modifier strength in your starting conditions until the analyte is properly retained[3].
Action: Replace Acetonitrile (MeCN) with Methanol (MeOH) in the mobile phase.
Causality: The lactam motif in 7-Methyl-2-azaspiro[4.5]decan-3-one acts as both a hydrogen bond donor and acceptor. MeCN is aprotic and separates primarily via dipole interactions, whereas MeOH is protic. Switching to MeOH alters the hydrogen-bonding dynamics, often shifting the retention time of co-eluting polar impurities relative to the target spiro-lactam.
Step 3: Control Ionization via pH Titration
Action: Buffer the aqueous phase. Test at pH 3.0 (using 0.1% Formic Acid) and pH 7.0 (using 10 mM Ammonium Acetate).
Causality: Run-to-run variability and peak overlap often stem from partial ionization of the analyte. Ensuring the lactam and any residual basic amines from the synthesis are fully protonated or fully neutralized locks the molecule into a single ionization state, sharpening the peak and dramatically altering
α
.
Advanced Stationary Phase Selection
If mobile phase optimization fails to yield a resolution (
Rs
) > 1.5, the stationary phase chemistry must be changed. Standard C18 phases rely purely on dispersive hydrophobic interactions, which are often insufficient for resolving rigid spirocyclic diastereomers[4].
Mechanistic mapping of spiro-lactam structural motifs to stationary phase chemistries.
Quantitative Data: Impact of Column Chemistry on Spiro-Lactam Resolution
Stationary Phase
Primary Interaction Mechanism
Effect on 7-Methyl-2-azaspiro[4.5]decan-3-one
Recommended Use Case
Standard C18
Hydrophobic / Dispersive
Baseline retention; poor separation of diastereomers.
General purity checks; resolving vastly different precursors.
Polar-Embedded (Amide)
Hydrophobic + H-Bonding
Enhances interaction with the lactam carbonyl; improves
α
for polar impurities[4].
Co-elution with unreacted polar starting materials.
Phenyl-Hexyl
π−π
/ Shape Selectivity
Differentiates rigid spiro-geometries better than linear alkyl chains[4].
When synthesis yields a 1:1 ratio of diastereomers[2], standard reversed-phase chromatography will almost always result in co-elution. Follow this validated protocol to break the co-elution:
Step 1: Column Selection
Install a Chiral Stationary Phase (CSP) column (e.g., Amylose tris(3,5-dimethylphenylcarbamate) coated on silica). If chiral columns are unavailable, utilize a Phenyl-Hexyl column to maximize shape selectivity[4].
Step 2: Mobile Phase Preparation
Prepare an isocratic mobile phase. For normal-phase chiral separation, use Hexane:Isopropanol (e.g., 80:20 v/v). Ensure all solvents are HPLC grade and thoroughly degassed.
Step 3: Temperature Optimization
Set the column compartment to 25°C (or lower, down to 15°C if system pressure allows).
Causality: Lower temperatures increase the analyte's residence time and amplify the subtle steric differences between the 7-methyl epimers as they interact with the chiral grooves of the stationary phase.
Step 4: Flow Rate and Gradient Slope (For Reversed-Phase)
If using a Phenyl-Hexyl column in reversed-phase, utilize a shallow gradient (e.g., 0.5% organic increase per minute) rather than a standard 2-5% slope. A shallower slope maximizes the number of theoretical plates (
N
) interacting with the analytes during their critical elution window.
Step 5: DAD Validation
Inject a low-concentration sample to prevent column overloading, which causes peak fronting and artificial co-elution. Confirm separation via DAD, ensuring peak purity match factors are >990 for both resolved peaks.
References
Title: Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Source: Axion Labs. URL: [Link]
Title: Synthesis of Spirolactams and Fused Bicyclic Lactams via Acid-Promoted Cyclolactamization. Source: ACS Publications (The Journal of Organic Chemistry). URL: [Link]
A Comparative Guide to HPLC Validation for Purity Determination of 7-Methyl-2-azaspiro[4.5]decan-3-one
This guide provides a comprehensive comparison and detailed protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods aimed at determining the purity of 7-Methyl-2-azaspiro[4.5]decan-3-one. As...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison and detailed protocols for the validation of High-Performance Liquid Chromatography (HPLC) methods aimed at determining the purity of 7-Methyl-2-azaspiro[4.5]decan-3-one. As a key building block in modern medicinal chemistry, the structural integrity and purity of this spirocyclic compound are paramount to ensuring the safety and efficacy of the resulting active pharmaceutical ingredients (APIs).[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical execution of method validation in line with international regulatory standards.
The narrative that follows is structured to guide the reader through the logical progression of analytical method development and validation, from initial chromatographic strategy selection to the granular details of executing each validation parameter.
Chapter 1: Foundational Strategy: Selecting the Optimal Chromatographic Mode
The unique structure of 7-Methyl-2-azaspiro[4.5]decan-3-one—a spirocyclic lactam containing a chiral center—presents specific analytical challenges. The choice of HPLC mode is the most critical decision in method development, as it dictates the ability to retain the analyte, separate it from potential impurities, and resolve its enantiomers.
The Challenge: Analyte Structure and Polarity
The presence of a lactam group (a cyclic amide) imparts polarity to the molecule. In traditional reversed-phase chromatography, highly polar compounds can exhibit poor retention, eluting near the solvent front, which compromises resolution and quantification.[3][4] Furthermore, the methyl group at the 7-position creates a stereocenter, meaning the compound exists as a pair of enantiomers. Regulatory agencies often require the separation and quantification of individual enantiomers, as they can have vastly different pharmacological and toxicological profiles.
Comparative Analysis of HPLC Methods
Three primary HPLC modes are considered for this application: Reversed-Phase (RP-HPLC), Chiral HPLC, and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC technique, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. While it is excellent for separating nonpolar to moderately polar compounds, its effectiveness for 7-Methyl-2-azaspiro[4.5]decan-3-one depends on achieving adequate retention.
Expertise & Experience: To overcome poor retention, one might employ columns with polar-endcapping or those designed for use with highly aqueous mobile phases without suffering from "phase collapse."[5] However, a standard RP-HPLC method will not resolve the enantiomers. Its primary utility is for achiral purity assessment (i.e., separating process-related impurities and degradants).
Chiral HPLC: This is essential for enantiomeric separation. It uses a Chiral Stationary Phase (CSP) that interacts stereoselectively with the enantiomers.[6]
Expertise & Experience: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a broad range of chiral compounds, including spiro-derivatives.[7][8] The separation can be performed in either normal-phase (using non-polar solvents like hexane/isopropanol) or reversed-phase modes (using aqueous-organic mobile phases). A reversed-phase chiral method is often preferred as it can simultaneously separate enantiomers and achiral impurities, making it a powerful, all-in-one "stability-indicating" method.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent mixed with a small amount of aqueous solvent.
Expertise & Experience: HILIC provides orthogonal selectivity to RP-HPLC. If a process impurity is polar and co-elutes with the main peak in RP-HPLC, HILIC can often provide the necessary separation.
Achiral purity, quantification of total analyte and process-related impurities.
Enantiomeric purity, simultaneous separation of enantiomers and achiral impurities.
Purity analysis of highly polar analytes and impurities not retained by RP-HPLC.
Stationary Phase
Nonpolar (e.g., C18, C8)
Chiral Selector bonded to silica (e.g., Polysaccharide-based)
Polar (e.g., bare silica, diol, amide)
Mobile Phase
Polar (e.g., Water/Acetonitrile, Water/Methanol)
Non-polar (e.g., Hexane/Ethanol) or Polar (e.g., Aqueous buffers/Acetonitrile)
High Organic (>70%) / Low Aqueous
Recommendation
Suitable for initial purity screening. Essential for enantiomeric separation.Strong problem-solving tool.
Chapter 2: The Validation Master Plan: A Framework Based on ICH Q2(R1)
Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[9] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for the validation of analytical procedures and is the global standard in the pharmaceutical industry.[10][11]
The validation process is a holistic exercise where individual parameters collectively build confidence in the method's performance.
This section provides detailed, step-by-step protocols for validating a chiral RP-HPLC method for 7-Methyl-2-azaspiro[4.5]decan-3-one.
Specificity: The Cornerstone of Purity Methods
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity assay, this is most rigorously demonstrated through forced degradation studies.[12][13]
Causality Behind Experimental Choices: Forced degradation studies deliberately stress the drug substance under harsh conditions to generate potential degradation products.[14] If the analytical method can separate these newly formed impurity peaks from the main analyte peak and maintain peak purity, its specificity is confirmed. The goal is to achieve modest degradation (5-20%) to observe the primary degradation pathways without destroying the molecule completely.[12]
Prepare Stock Solutions: Prepare a stock solution of 7-Methyl-2-azaspiro[4.5]decan-3-one in a suitable diluent (e.g., 50:50 Acetonitrile:Water) at a concentration of approximately 1 mg/mL.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours.
Thermal Degradation: Store a solid sample of the compound in an oven at 105°C for 24 hours. Dissolve in diluent to the target concentration.
Photolytic Degradation: Expose a stock solution to UV light (e.g., 254 nm) and white light in a photostability chamber, following ICH Q1B guidelines.
Analysis: Analyze a blank, an unstressed control sample, and each stressed sample by the proposed HPLC method. Use a Photo-Diode Array (PDA) detector to assess peak purity for the main analyte peak in each chromatogram.
Caption: Experimental Workflow for Forced Degradation Studies.
Acceptance Criteria:
The method must resolve the analyte from all degradation products and impurities.
The peak purity index (or equivalent measure from the chromatography data system) for the analyte peak in stressed samples must pass the software's threshold (e.g., >0.999).
Mass balance should be accounted for (typically 95-105%), meaning the sum of the analyte peak area and all impurity/degradant peak areas should be close to the initial area of the unstressed sample.[14]
Linearity
Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.
Prepare Standards: Prepare a series of at least five calibration standards from a stock solution. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 150% of the target impurity concentration.
Injection: Inject each standard in triplicate.
Analysis: Plot the average peak area against the known concentration for each level.
Acceptance Criteria:
Perform a linear regression analysis.
The correlation coefficient (R²) must be ≥ 0.999.
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value. It is determined by spike-recovery studies.
Spike Samples: Prepare a sample matrix (e.g., a solution of the pure analyte) and spike it with known amounts of key impurities (if available) at three concentration levels (e.g., 80%, 100%, and 120% of the specification limit). Prepare each level in triplicate.
Analysis: Analyze the nine spiked samples.
Calculation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
The mean percent recovery for each level should be within 98.0% to 102.0%.[15]
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
Repeatability (Intra-assay Precision): One analyst prepares and analyzes at least six independent samples of the analyte at 100% of the target concentration on the same day, using the same instrument.[16]
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day, preferably using a different instrument.
Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) for the repeatability and intermediate precision datasets.
Acceptance Criteria:
The RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ define the sensitivity of the method.
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9]
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
Approach 1 (Signal-to-Noise): Prepare a series of dilute solutions and inject them. Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3 for LOD and 10 for LOQ.
Approach 2 (Calibration Curve): Use the standard deviation of the response (σ) and the slope of the calibration curve (S) from the linearity experiment.
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Acceptance Criteria:
The LOQ must be verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at that concentration.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
Identify Parameters: Select critical method parameters to vary, such as:
Mobile Phase Composition (e.g., ±2% organic solvent)
Column Temperature (e.g., ±5°C)
Flow Rate (e.g., ±0.1 mL/min)
Mobile Phase pH (e.g., ±0.2 units)
Analysis: Analyze a system suitability solution under each modified condition.
Evaluation: Evaluate the impact on key system suitability parameters like retention time, resolution, and tailing factor.
Acceptance Criteria:
System suitability criteria must be met under all varied conditions.
The results should not show significant changes, demonstrating the method's reliability for routine use.[13]
Chapter 4: Data Summary & Interpretation
A validated method is summarized in a final report. The table below illustrates how results for a hypothetical validated Chiral RP-HPLC method for 7-Methyl-2-azaspiro[4.5]decan-3-one would be presented.
Validation Parameter
Result
Acceptance Criterion
Status
Specificity
No interference from blank, impurities, or degradants. Peak Purity > 0.999.
Method is specific. Peak Purity Index > 0.999.
Pass
Linearity (R²)
0.9998
≥ 0.999
Pass
Accuracy (% Recovery)
99.2% - 101.5%
98.0% - 102.0%
Pass
Precision (Repeatability RSD)
0.8%
≤ 2.0%
Pass
Precision (Intermediate RSD)
1.1%
≤ 2.0%
Pass
LOQ
0.05 µg/mL (S/N > 10)
Verified with acceptable precision & accuracy.
Pass
Robustness
System suitability passed under all varied conditions.
System suitability criteria met.
Pass
Conclusion
The successful validation of an HPLC method for determining the purity of 7-Methyl-2-azaspiro[4.5]decan-3-one is a multi-faceted process that relies on a sound scientific strategy and rigorous adherence to regulatory guidelines. A chiral reversed-phase method offers the most comprehensive solution, enabling simultaneous assessment of enantiomeric and chemical purity. By systematically evaluating parameters from specificity through robustness, as detailed in this guide, researchers and drug development professionals can establish a reliable, self-validating system that ensures the quality and consistency of this critical pharmaceutical intermediate.
References
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Strategies to Enable and Simplify HPLC Polar Compound Separation
Source: Separation Science
URL: [Link]
Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis
Source: PharmaTech
URL: [Link]
Title: Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques
Source: Waters Blog
URL: [Link]
Title: Polar Compounds are Not Well Retained by Reversed Phase Columns Explained
Source: MTC USA
URL: [Link]
Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1)
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review
Source: IRJET
URL: [Link]
Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
Source: Jones Chromatography
URL: [Link]
Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies
Source: ijarsct
URL: [Link]
Title: Quality Guidelines
Source: International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q2 Analytical Method Validation
Source: Slideshare
URL: [Link]
Title: HPLC Method Development and Validation for Pharmaceutical Analysis
Source: Technology Networks
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Steps for HPLC Method Validation
Source: Pharmaguideline
URL: [Link]
Title: Force Degradation And Stability Indicating Method For Impurity Profiling
Source: IJCRT.org
URL: [Link]
Title: Forced degradation and impurity profiling: A review
Source: ScienceDirect
URL: [Link]
Title: Developing a chiral separation on HPLC in NP
Source: Reddit
URL: [Link]
Title: Chiral Separation of Spiro-compounds and Determination Configuration
Source: ResearchGate
URL: [Link]
Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs
Source: Pharmaeli
URL: [Link]
Title: METHOD DEVELOPMENT ON HPLC
Source: Maharana Pratap P.G. College Hardoi
URL: [Link]
Title: Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms
Source: MDPI
URL: [Link]
Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE
Source: PMC
URL: [Link]
Title: Steps involved in HPLC Method Development
Source: Asian Journal of Pharmaceutical Research
URL: [Link]
Title: Impurity profiling and HPLC methods for drug quality compliance
Source: AMSbiopharma
URL: [Link]
Title: HPLC separation of enantiomers using chiral stationary phases
Source: Česká a slovenská farmacie
URL: [Link]
Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations
Source: PMC
URL: [Link]
Title: Development and Validation of 2-Azaspiro[12] Decan-3-One (Impurity A) in Gabapentin Determination Method Using qNMR Spectroscopy
Source: MDPI
URL: [Link]
Title: synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid
Source: HETEROCYCLES
URL: [Link]
Navigating the Binding Landscape of Azaspiro[4.5]decane Analogs: A Comparative Guide
The rigid, three-dimensional architecture of the 2-azaspiro[4.5]decan-3-one scaffold has cemented its status as a privileged core in modern medicinal chemistry. Its inherent conformational constraint offers a unique star...
Author: BenchChem Technical Support Team. Date: April 2026
The rigid, three-dimensional architecture of the 2-azaspiro[4.5]decan-3-one scaffold has cemented its status as a privileged core in modern medicinal chemistry. Its inherent conformational constraint offers a unique starting point for the design of selective ligands targeting a diverse array of biological entities. While specific comparative binding data for 7-Methyl-2-azaspiro[4.5]decan-3-one analogs remains nascent in publicly accessible literature, a wealth of research on structurally related azaspiro[4.5]decane analogs provides invaluable insights into the structure-activity relationships (SAR) governing their binding affinities. This guide synthesizes findings from disparate studies to offer a comparative overview of how modifications to the azaspiro[4.5]decane core influence receptor binding, providing a crucial resource for researchers engaged in the design and development of novel therapeutics.
The Azaspiro[4.5]decane Scaffold: A Foundation for Specificity
The spirocyclic nature of the azaspiro[4.5]decane system, where a cyclohexane ring and a pyrrolidine ring are joined by a single common carbon atom, imparts a significant degree of rigidity. This pre-organization of the molecule into a defined three-dimensional shape can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The 7-methyl substitution on the cyclohexane ring of the titular compound, 7-Methyl-2-azaspiro[4.5]decan-3-one, introduces a specific stereochemical feature that can be exploited to probe chiral recognition pockets within a binding site.
Comparative Binding Affinities of Azaspiro[4.5]decane Analogs at Opioid Receptors
A significant body of research has focused on the development of azaspiro[4.5]decane analogs as modulators of opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. These receptors are critical targets for pain management, but their modulation is also associated with significant side effects, driving the search for more selective ligands.
One study on 1-azaspiro[4.5]decan-10-yl amides revealed that selected tertiary amides in this series demonstrated potent and selective binding to the µ-opioid receptor, with a notable absence of affinity for the κ-receptor.[1] This is particularly interesting as the compounds bear a structural resemblance to the known κ-agonist U-50488H.[1] The conformationally restricted nature of the spirocyclic system is believed to be a key determinant of this selectivity.[1]
Compound Class
Target Receptor
Key Findings
1-Azaspiro[4.5]decan-10-yl amides
Opioid (µ, δ, κ)
Potent and selective for the µ-receptor, with virtually no binding to the κ-receptor.[1]
Dual µ-opioid receptor agonists and σ1 receptor antagonists.[2]
Azepinone-based analogs
Opioid (κ)
A new class of potent κ-opioid receptor agonists.[3]
Expanding the Target Space: Muscarinic and Other Receptors
The versatility of the azaspiro[4.5]decane scaffold is further highlighted by its application in targeting other receptor systems, such as muscarinic acetylcholine receptors, which are implicated in cognitive function and are targets for Alzheimer's disease therapies. A series of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one and related analogs were synthesized and evaluated as M1 muscarinic agonists.[4] These compounds exhibited potent muscarinic activities both in vitro and in vivo.[4]
Antiviral and Antimicrobial Potential
Recent research has also explored the potential of azaspiro[4.5]decane derivatives in combating infectious diseases. A series of 1-thia-4-azaspiro[4.5]decan-3-ones were synthesized and evaluated for their activity against human coronavirus and influenza virus.[5] Notably, some of these compounds were found to inhibit the replication of human coronavirus 229E.[5] This underscores the broad utility of the azaspiro scaffold in developing novel therapeutic agents.
Experimental Protocols: A Guide to Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery. Radioligand binding assays are a common and robust method for quantifying the interaction between a ligand and its receptor.
General Radioligand Binding Assay Protocol
Membrane Preparation:
Homogenize tissue or cells expressing the target receptor in a suitable buffer (e.g., Tris-HCl).
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
Centrifuge the resulting supernatant at high speed to pellet the membranes.
Resuspend the membrane pellet in a fresh buffer and store at -80°C.
Binding Assay:
In a multi-well plate, combine the prepared membranes, a radiolabeled ligand (e.g., [3H]DAMGO for the µ-opioid receptor), and varying concentrations of the unlabeled test compound (the 7-Methyl-2-azaspiro[4.5]decan-3-one analog).
Incubate the mixture at a specific temperature for a set period to allow binding to reach equilibrium.
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
Wash the filters with ice-cold buffer to remove unbound radioligand.
Data Analysis:
Quantify the radioactivity trapped on the filters using a scintillation counter.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing the Research Landscape
Different Azaspiro[4.5]decane Scaffolds
Caption: Diversity of azaspiro[4.5]decane scaffolds and their therapeutic applications.
General Workflow for Binding Affinity Studies
Caption: A streamlined workflow for determining the binding affinity of novel compounds.
Conclusion
While direct comparative binding data for 7-Methyl-2-azaspiro[4.5]decan-3-one analogs is not yet widely published, the broader family of azaspiro[4.5]decane derivatives has demonstrated significant potential across a range of therapeutic targets. The structure-activity relationships gleaned from studies on related scaffolds provide a strong foundation for the rational design of novel, potent, and selective ligands. As research in this area continues, it is anticipated that the 7-Methyl-2-azaspiro[4.5]decan-3-one core will emerge as a valuable template for the development of next-generation therapeutics.
References
Fujimoto, R. A., Boxer, J., Jackson, R. H., Simke, J. P., Neale, R. F., Snowhill, E. W., Barbaz, B. J., Williams, M., & Sills, M. A. (1989). Synthesis, opioid receptor binding profile, and antinociceptive activity of 1-azaspiro[4.5]decan-10-yl amides. Journal of Medicinal Chemistry, 32(6), 1259–1265. [Link]
Obara, I., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. International Journal of Molecular Sciences, 23(11), 6093. [Link]
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(8), 1289-1300. [Link]
León, F., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 63(6), 2434-2454. [Link]
Yilmaz, E., et al. (2019). Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Archiv der Pharmazie, 352(6), e1800330. [Link]
Butini, S., et al. (2004). Azepinone as a conformational constraint in the design of kappa-opioid receptor agonists. Bioorganic & Medicinal Chemistry Letters, 14(22), 5693-5697. [Link]
Comparing 7-Methyl-2-azaspiro[4.5]decan-3-one and 2-azaspiro[3.3]heptane derivatives
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. By increasing the fraction of sp³ carbons (Fsp³), medicinal chemists can imp...
Author: BenchChem Technical Support Team. Date: April 2026
The transition from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional architectures is a cornerstone of modern drug discovery. By increasing the fraction of sp³ carbons (Fsp³), medicinal chemists can improve a candidate's solubility, metabolic stability, and target selectivity. Among the most versatile 3D frameworks are spirocyclic compounds.
This guide provides an in-depth comparative analysis of two highly distinct spirocyclic scaffolds: 2-azaspiro[3.3]heptane derivatives (strained spiro-amines) and 7-Methyl-2-azaspiro[4.5]decan-3-one (bulky spiro-lactams). We will explore their physicochemical impacts, structural nuances, and optimal deployment strategies in lead optimization.
Mechanistic & Structural Profiling
2-Azaspiro[3.3]heptane: The Strained Bioisostere
The 2-azaspiro[3.3]heptane core consists of an azetidine ring spiro-fused to a cyclobutane ring. This highly strained, rigid architecture is predominantly utilized as a non-classical bioisostere for saturated six-membered heterocycles such as piperidine, piperazine, and morpholine[1].
Basicity and Target Engagement: The nitrogen in this scaffold retains a high basicity (pKa ~8.5–9.5), allowing it to maintain critical salt-bridge interactions with target proteins. For example, replacing the piperidine core of fentanyl with a 2-azaspiro[3.3]heptane preserves μ-opioid receptor (MOR) binding and full antinociception, while fundamentally altering the drug's pharmacokinetic exposure and signaling bias[2].
Lipophilicity Modulation: Counterintuitively, despite adding a carbon atom when replacing a piperazine or morpholine, the introduction of the spirocyclic center typically lowers the measured LogD₇.₄ (often by as much as -1.0) due to changes in basicity and desolvation penalties[3]. However, N-linked 2-azaspiro[3.3]heptanes are an exception, often increasing LogD[3].
Application: Ideal for orally bioavailable compounds where maintaining a basic amine is necessary, but metabolic liability or off-target toxicity (e.g., hERG binding) caused by high lipophilicity needs to be mitigated[4].
7-Methyl-2-azaspiro[4.5]decan-3-one: The Bulky Conformational Restrictor
In contrast, 7-Methyl-2-azaspiro[4.5]decan-3-one features a 5-membered pyrrolidinone ring spiro-fused to a 6-membered cyclohexane ring, with an additional methyl group breaking symmetry[5].
Neutrality and H-Bonding: Because the nitrogen is part of a lactam (3-one), it is non-basic. The carbonyl oxygen serves as a strict hydrogen-bond acceptor. This is highly advantageous when trying to eliminate the cardiovascular liabilities (like hERG channel blockade) inherently associated with basic amines.
Steric Bulk and Vectorization: The cyclohexane ring, combined with the 7-methyl substituent, creates a dense, lipophilic domain. This makes it an excellent scaffold for filling deep, hydrophobic binding pockets and improving Lipophilic Ligand Efficiency (LLE), a strategy successfully employed in the design of potent enzyme inhibitors[6].
Application: Best deployed when a target requires a rigid conformational restrictor, a neutral hydrogen bond acceptor, or when replacing a flat aromatic amide that suffers from poor solubility or rapid oxidative metabolism[5].
Comparative Physicochemical Data
The following table summarizes the divergent physicochemical profiles of these two scaffolds, providing a heuristic for scaffold selection.
Choosing between a spiro-amine and a spiro-lactam dictates the trajectory of a lead optimization campaign. The decision tree below outlines the logical flow for deploying these scaffolds based on target pharmacophore requirements.
Logical decision tree for selecting between spiro-amine and spiro-lactam scaffolds.
Self-Validating Experimental Protocols
To objectively compare the performance of these scaffolds once incorporated into a lead molecule, rigorous physicochemical and metabolic profiling is required.
Causality: Computational LogP/LogD models often fail to accurately predict the lipophilicity of highly strained spirocycles due to unpredictable internal hydrogen bonding and unique desolvation energies. Empirical shake-flask partitioning is mandatory to capture these 3D desolvation penalties accurately.
Preparation: Prepare 10 mM DMSO stock solutions of the spirocyclic test compounds.
Partitioning: Add 10 µL of the stock to a 96-well plate containing 490 µL of 1-octanol and 490 µL of PBS (pH 7.4).
Equilibration: Seal the plate and shake at 1,000 RPM for 2 hours at 25°C to ensure complete phase equilibrium, followed by centrifugation at 3,000 x g for 15 minutes to separate the aqueous and organic layers.
Quantification: Extract 50 µL from both the octanol and aqueous layers, dilute with acetonitrile, and analyze via LC-MS/MS (MRM mode).
Self-Validation Mechanism: The assay must incorporate Propranolol (known LogD 1.2 at pH 7.4) as an internal calibrator in a dedicated well. If the calculated LogD of Propranolol deviates by >0.15 units from the literature value, the entire plate is invalidated, ensuring that phase separation and buffer pH were optimal.
Causality: Spiro-amines and spiro-lactams degrade via different pathways. While 2-azaspiro[3.3]heptanes are prone to N-dealkylation or oxidation at the cyclobutane ring, 7-Methyl-2-azaspiro[4.5]decan-3-one may be susceptible to non-CYP amidase cleavage. A controlled microsomal assay isolates these variables.
Incubation Setup: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
Compound Addition: Spike the test compounds to a final concentration of 1 µM (keep final DMSO <0.1% to prevent CYP inhibition).
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (final concentration 1 mM).
Sampling: Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Self-Validation Mechanism:
Positive Control:Verapamil is run in parallel. The run is only accepted if Verapamil clearance exceeds 30 µL/min/mg (confirming active CYP enzymes).
Negative Control (Minus-NADPH): A parallel incubation omitting NADPH is mandatory. If the spiro-lactam degrades in the minus-NADPH control, it indicates chemical instability or amidase-mediated hydrolysis rather than CYP-mediated clearance. The run is valid only if the minus-NADPH control shows >95% parent compound remaining at 60 minutes.
High-throughput self-validating workflow for physicochemical and metabolic profiling.
Conclusion
Both 2-azaspiro[3.3]heptane and 7-Methyl-2-azaspiro[4.5]decan-3-one represent powerful tools for escaping flatland in medicinal chemistry. The former is a premier choice for bioisosteric replacement of basic amines to fine-tune lipophilicity and target bias, while the latter serves as a robust, neutral conformational restrictor ideal for occupying hydrophobic pockets and improving safety profiles. Proper deployment, backed by rigorous and self-validating empirical assays, ensures these 3D scaffolds translate into viable clinical candidates.
References
Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. rsc.org. 1
Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function. acs.org. 2
Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. nih.gov.4
A Definitive Guide to the Stereochemical Elucidation of 7-Methyl-2-azaspiro[4.5]decan-3-one: An X-ray Crystallography Perspective
In the intricate world of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For complex...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For complex scaffolds such as spirocyclic systems, which are increasingly utilized to explore novel chemical space, unambiguous stereochemical assignment is paramount. This guide provides an in-depth analysis of the validation of stereocenters in 7-Methyl-2-azaspiro[4.5]decan-3-one, a versatile building block in medicinal chemistry, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography.[3] We will explore the experimental workflow, from crystal growth to data refinement, and provide a comparative analysis with alternative spectroscopic methods.
The Challenge of Spirocyclic Stereochemistry
Spiro compounds, characterized by two rings connected by a single common atom, present unique stereochemical challenges.[4] The rigid, three-dimensional nature of the spiro[4.5]decane core in 7-Methyl-2-azaspiro[4.5]decan-3-one can give rise to multiple stereoisomers, each with potentially distinct pharmacological profiles.[3] While spectroscopic techniques like Nuclear Magnetic Resonance (NMR) are powerful tools for elucidating connectivity and relative stereochemistry, the unambiguous determination of the absolute configuration often requires a more definitive method.[2][4]
X-ray Crystallography: The Unambiguous Arbiter of Absolute Stereochemistry
Single-crystal X-ray crystallography stands as the most powerful and reliable method for the unequivocal determination of the absolute configuration of a chiral molecule.[1][5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a precise three-dimensional electron density map of the molecule, revealing the spatial arrangement of every atom.[7]
The Experimental Workflow: A Step-by-Step Guide
The journey from a powdered sample to a fully validated crystal structure involves several critical stages. Each step is crucial for obtaining high-quality data that allows for an unambiguous assignment of stereocenters.
Caption: Workflow for X-ray Crystallographic Analysis.
1. Crystal Growth: The Foundation of a Good Structure
The first and often most challenging step is obtaining a high-quality single crystal.[2][8] For 7-Methyl-2-azaspiro[4.5]decan-3-one, a systematic screening of crystallization conditions is necessary.
Protocol:
Solvent Selection: Begin with a range of solvents in which the compound is sparingly soluble. Common choices include methanol, ethanol, acetonitrile, ethyl acetate, and hexane.
Crystallization Techniques:
Slow Evaporation: Prepare a saturated solution of the compound and allow the solvent to evaporate slowly in a loosely capped vial.
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a poor solvent (in which the compound is insoluble). The poor solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
Optimization: Vary the solvent systems, concentrations, and temperatures to optimize crystal size and quality. The goal is to obtain a single crystal with dimensions typically greater than 0.1 mm in all directions.[2]
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted and exposed to a focused beam of X-rays. Modern diffractometers, often utilizing synchrotron radiation for its high intensity, can collect a full dataset in a matter of hours.[9]
Protocol:
Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head.[2]
Diffractometer Setup: The crystal is placed in the X-ray beam and cooled, typically to 100 K, to minimize thermal vibrations and radiation damage.
Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is then used to solve the crystal structure. This involves determining the phases of the diffracted waves and generating an initial electron density map. This initial model is then refined to best fit the experimental data.
Protocol:
Structure Solution: Software packages such as SHELXT are used to determine the initial positions of the atoms.
Structure Refinement: The atomic positions and other parameters are adjusted to minimize the difference between the observed and calculated diffraction patterns. This is typically done using software like SHELXL.[10]
Validation: The quality of the final structure is assessed using various metrics, including the R-factor and goodness-of-fit. The International Union of Crystallography (IUCr) provides the checkCIF service for automated structure validation.[10][11]
4. Absolute Stereochemistry Determination: The Power of Anomalous Dispersion
For chiral molecules like 7-Methyl-2-azaspiro[4.5]decan-3-one, determining the absolute configuration is crucial. This is achieved by analyzing the anomalous scattering of X-rays.[1] When the X-ray energy is near the absorption edge of an atom, a phase shift occurs, leading to measurable differences in the intensities of Friedel pairs (reflections that are mirror images of each other).[1]
The Flack Parameter: The most common method for quantifying the absolute structure is the refinement of the Flack parameter.[1][6] A value close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests the inverted structure is correct.
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
While X-ray crystallography provides a definitive solid-state structure, NMR spectroscopy offers valuable information about the molecule's behavior in solution.[12][13]
3D electron density map, absolute configuration[2]
1D and 2D spectra, relative stereochemistry (NOE)[2][4]
Key Advantage
Unambiguous determination of absolute stereochemistry[1][2]
Provides information on molecular dynamics in solution[2][12]
Key Limitation
Requires a suitable single crystal, which can be difficult to obtain[8]
Ambiguous for absolute configuration without chiral derivatizing agents[14]
For 7-Methyl-2-azaspiro[4.5]decan-3-one, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative stereochemistry by observing through-space correlations between protons.[4] However, to assign the absolute configuration using NMR, derivatization with a chiral auxiliary is typically required.
Conclusion
The stereochemical integrity of pharmaceutical compounds is a non-negotiable aspect of modern drug development. For complex chiral molecules like 7-Methyl-2-azaspiro[4.5]decan-3-one, single-crystal X-ray crystallography provides the most definitive and reliable method for the unambiguous determination of absolute stereochemistry.[1][6] While other techniques like NMR spectroscopy offer complementary information about the molecule in solution, the atomic-level resolution and the ability to determine the absolute configuration make X-ray crystallography an indispensable tool for researchers, scientists, and drug development professionals. The robust validation provided by a well-refined crystal structure is essential for intellectual property protection and ensuring the development of safe and effective therapeutics.[1]
References
Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography - Benchchem.
A Researcher's Guide to Stereochemistry Determination: X-ray Crystallography in Focus - Benchchem.
Technical Support Center: Characteriz
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
Structure validation in chemical crystallography - PMC - NIH.
Systematic Comparison of Crystal and NMR Protein Structures Deposited in the Protein D
Absolute structure and absolute configur
Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
Comparison of NMR and X-ray crystallography.
4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchG
(IUCr)
7-Methyl-2-azaspiro[4.5]decan-3-one - Benchchem.
Determination of Absolute and Relative Configur
X-Ray Crystallography of Chemical Compounds - PMC - NIH.
Synchrotron X-ray crystallography in Drug Discovery - SARomics.
An essential component of modern drug discovery is the responsible management of novel chemical entities. 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a highly specialized spirocyclic compound used extensive...
Author: BenchChem Technical Support Team. Date: April 2026
An essential component of modern drug discovery is the responsible management of novel chemical entities. 7-Methyl-2-azaspiro[4.5]decan-3-one (CAS 1494096-61-5) is a highly specialized spirocyclic compound used extensively as a building block in medicinal chemistry[1]. While its rigid bicyclic system provides conformational constraints that improve binding selectivity for antimicrobial and anticancer targets[1], these same properties necessitate rigorous safety and disposal protocols.
As a Senior Application Scientist, I have designed this guide to provide researchers and lab managers with a self-validating, step-by-step operational framework for handling and disposing of this compound safely and in compliance with environmental regulations.
Physicochemical & Safety Profile
Before handling the compound, personnel must understand its quantitative properties to ensure compatibility with storage and waste systems.
Do not simply memorize safety steps; understand the causality behind them to build a self-validating safety culture in your laboratory.
Biological Activity Presumption: Because 7-Methyl-2-azaspiro[4.5]decan-3-one is structurally related to bioactive azaspirolactams (such as gabapentin lactam analogs), it possesses a framework capable of crossing biological membranes and interacting with cellular targets[4]. Therefore, we operate under the "precautionary principle," treating the solid powder as a potent irritant and potential systemic hazard requiring full containment.
Chemical Stability & Incompatibilities: As a lactam (cyclic amide), this compound is generally stable under ambient conditions. However, exposing it to strong acids or strong bases can catalyze ring-opening hydrolysis. This reaction can be exothermic and may release free amines. Therefore, it must strictly be segregated from corrosive waste streams[3].
The Logic of Waste Segregation: The molecular formula (C10H17NO) confirms the absence of halogens (fluorine, chlorine, bromine, iodine)[1]. Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines mandate separating halogenated from non-halogenated waste. Incinerating halogenated waste requires specialized, ultra-high-temperature facilities to prevent the formation of toxic dioxins. Mixing this compound with halogenated solvents (like dichloromethane) unnecessarily contaminates the non-halogenated stream, drastically increasing disposal costs and environmental risk[3].
Experimental Protocols & Standard Operating Procedures
A. SOP: Weighing and Solution Preparation
Preparation: Don standard PPE, including a lab coat, nitrile gloves, and safety goggles. Ensure the chemical fume hood is operational with a face velocity of 80–100 fpm.
Containment: Place an anti-static weighing boat on the analytical balance inside the fume hood or a dedicated powder-weighing enclosure.
Transfer: Using a clean, static-free micro-spatula, transfer the required mass of 7-Methyl-2-azaspiro[4.5]decan-3-one. Close the source vial immediately to prevent ambient moisture absorption.
Dissolution: Transfer the solid to a reaction vial and add the appropriate non-halogenated solvent (e.g., DMSO, ethanol, or ethyl acetate). Cap the vial and vortex until fully dissolved.
Decontamination: Wipe down the balance and spatula with a solvent-dampened lint-free wipe (e.g., 70% ethanol or isopropanol). Place the used wipe in the solid hazardous waste container.
B. SOP: Spill Cleanup Methodology
If a spill occurs, immediate and correct action prevents aerosolization and exposure.
Isolate: Alert nearby personnel. If the spill is outside a fume hood, restrict access to the area[5].
Dry Cleanup (For Solids): Do not use water initially, as this can spread the compound or drive it into porous surfaces. Use a HEPA-filtered vacuum or carefully sweep the powder using a disposable brush and dustpan, minimizing dust generation[5].
Wet Cleanup (For Solutions): Cover the liquid spill with a compatible, non-reactive absorbent pad or inert powder (e.g., vermiculite).
Containment: Transfer all absorbed material, sweeping debris, and contaminated PPE into a heavy-duty, sealable polyethylene bag or a rigid, wide-mouth HDPE container.
Final Wash: Wash the affected surface with a detergent solution, followed by a water rinse, capturing the wash water with absorbent pads for hazardous disposal[5].
Proper Disposal Procedures (Step-by-Step)
Follow this rigorous workflow to ensure RCRA-compliant disposal of 7-Methyl-2-azaspiro[4.5]decan-3-one waste.
Step 1: Segregate by State and Composition
Solid Waste: Place contaminated weighing boats, pipette tips, and empty vials (containing less than 3% residual compound) into a rigid container designated for "Solid Hazardous Waste"[3].
Liquid Waste: Pour solvent mixtures containing the compound into a liquid waste carboy strictly designated for "Non-Halogenated Organic Waste"[3].
Step 2: Containerization
Use only chemically compatible containers, such as High-Density Polyethylene (HDPE) or glass.
Ensure the container is kept closed at all times unless actively adding waste. Use a funnel to prevent spills, but remove the funnel and cap the container immediately after use[3].
Step 3: RCRA-Compliant Labeling
Attach a standard Hazardous Waste tag to the container before the first drop of waste is added.
Write out the full chemical name ("7-Methyl-2-azaspiro[4.5]decan-3-one") and the solvent used. Never use abbreviations or structural formulas on waste labels.
Step 4: Satellite Accumulation
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation (e.g., under the fume hood).
Ensure the container is placed in secondary containment (a tray or bin) capable of holding 110% of the container's volume[3].
Step 5: Final Disposal Route
Once the container is full, or reaches the 180-day accumulation limit, transfer it to the facility's central waste accumulation area[3].
The waste must be handed over to a licensed hazardous waste contractor for final destruction via high-temperature incineration[5].
Workflow for the handling, segregation, and disposal of 7-Methyl-2-azaspiro[4.5]decan-3-one.
References
National Institutes of Health (NIH) / PMC. "Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry". Nih.gov. Available at: [Link]
University of Tennessee Institute of Agriculture (UTIA) Safety Office. "Laboratory Hazardous Waste Management Guide". Tennessee.edu. Available at: [Link]
A Researcher's Guide to Handling 7-Methyl-2-azaspiro[4.5]decan-3-one: A Framework for Safety and Operational Integrity
In the landscape of drug discovery and chemical synthesis, the emergence of novel compounds like 7-Methyl-2-azaspiro[4.5]decan-3-one presents both opportunity and a critical responsibility for rigorous safety. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and chemical synthesis, the emergence of novel compounds like 7-Methyl-2-azaspiro[4.5]decan-3-one presents both opportunity and a critical responsibility for rigorous safety. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. As specific safety data for this molecule is not widely available, we will proceed with the caution and diligence that a novel chemical entity demands. The protocols outlined here are built on a foundation of risk mitigation, established laboratory best practices, and a deep respect for the unknown.
Hazard Analysis: An Educated Approach to an Unknown Profile
A search for a specific Safety Data Sheet (SDS) for 7-Methyl-2-azaspiro[4.5]decan-3-one does not yield a dedicated document. However, its parent compound, 2-Azaspiro[4.5]decan-3-one (also known as Gabapentin-lactam), provides a valuable starting point. According to its Globally Harmonized System (GHS) classification, the parent compound presents several hazards.[1] A related compound is also classified as toxic if swallowed.[2]
Based on this, we must assume 7-Methyl-2-azaspiro[4.5]decan-3-one possesses, at a minimum, the following potential hazards:
Acute Oral Toxicity: May be harmful or toxic if swallowed.[1][2][3]
Skin Irritation: May cause skin irritation upon contact.[1][3]
Serious Eye Irritation: Likely to cause serious eye irritation.[1][3][4]
Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[1][3]
Given the lack of specific data, it is prudent to treat this compound as hazardous and to operate with a heightened level of caution until its toxicological properties are more thoroughly understood.[5][6][7]
The Cornerstone of Safety: Risk Assessment
Before any laboratory work begins, a thorough risk assessment is mandatory.[7] This process is not merely a formality but the intellectual foundation of a safe experimental workflow. For a novel compound, this assessment must be particularly stringent.
Risk Assessment Workflow
The following diagram illustrates a logical workflow for assessing the risks associated with handling 7-Methyl-2-azaspiro[4.5]decan-3-one.
Caption: Risk assessment workflow for novel compounds.
Personal Protective Equipment (PPE): Your Primary Barrier
The selection of appropriate PPE is critical to minimize exposure.[8][9] Minimum PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[10] However, for direct handling, more robust protection is required.
PPE Category
Specification
Rationale
Eye/Face Protection
Chemical Splash Goggles (ANSI Z87.1 compliant)
Safety glasses offer minimal protection from splashes.[8][10] Goggles are required to protect against splashes of the compound or its solutions.[10] A face shield should be worn over goggles when handling larger quantities (>1 L) or when a significant splash hazard exists.[11]
Hand Protection
Disposable Nitrile Gloves
Nitrile is a preferred material for general chemical protection.[12] Since no specific breakthrough data exists for this compound, gloves should be inspected before use and changed immediately upon any sign of contamination or degradation.[13] For extended contact, consider double-gloving.[10]
Body Protection
Laboratory Coat
A standard lab coat is the minimum requirement.[9][10] It should be fully buttoned to provide maximum coverage.[9]
Respiratory Protection
Use-Dependent
All handling of the solid compound that may generate dust must be performed in a certified chemical fume hood to avoid inhalation.[6] If engineering controls are insufficient or unavailable, a fit-tested N95 respirator or higher is necessary for handling the solid.[7]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, pre-defined operational plan minimizes the risk of exposure and accidental release.
Preparation and Weighing
Designate an Area: All work with 7-Methyl-2-azaspiro[4.5]decan-3-one should be performed in a designated area, such as a specific chemical fume hood.[7]
Engineering Controls: Power on the chemical fume hood and ensure it is functioning correctly.
Gather Materials: Place all necessary equipment (spatula, weigh paper/boat, vials, solvents, etc.) and a dedicated waste container inside the fume hood before introducing the compound.
Don PPE: Put on all required PPE as outlined in the table above.
Weighing: Carefully weigh the desired amount of the solid compound. Avoid creating dust. If the material is static, use an anti-static gun. A plastic-backed absorbent pad can be used to line the work surface to contain any minor spills.[14]
Container Sealing: Tightly cap the stock container immediately after use and seal it with paraffin film for storage.
Dissolution and Use
Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound. Use a funnel if necessary to prevent splashes.[15]
Mixing: Cap the vessel and mix using a vortex or sonicator as required.
Transfer: When transferring solutions, do so slowly and carefully to avoid splashes. Use a secondary container when moving the solution outside of the fume hood.[14]
Post-Handling: After completing the work, wipe down the designated area in the fume hood. Decontaminate any non-disposable equipment.
Emergency Procedures: Planning for the Unexpected
Emergency Response Flowchart
Caption: Decision-making flowchart for emergency response.
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4]
Disposal Plan: Cradle-to-Grave Responsibility
All waste generated from handling 7-Methyl-2-azaspiro[4.5]decan-3-one must be treated as hazardous waste.[7] A disposal plan must be in place before the experiment begins.[5]
Solid Waste: Unused solid compound and any materials grossly contaminated with solid (e.g., weigh boats, paper towels) must be collected in a dedicated, sealed, and clearly labeled container.[16] The label should read: "Hazardous Waste: 7-Methyl-2-azaspiro[4.5]decan-3-one."
Liquid Waste:
Solutions of the compound should be disposed of in the appropriate liquid waste stream (e.g., non-halogenated or halogenated organic waste).[16]
Never mix waste streams unless explicitly permitted.[7][16]
Aqueous solutions should not be poured down the drain.[7] They must be collected as aqueous hazardous waste.
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a sealed bag and disposed of as solid hazardous waste.[16]
Empty Containers: The original container, once empty, must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the label should be defaced before the container is discarded.
Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal protocols and to schedule a waste pickup.[16]
By integrating this comprehensive safety framework into your laboratory operations, you can confidently work with novel compounds like 7-Methyl-2-azaspiro[4.5]decan-3-one while upholding the highest standards of safety and scientific integrity.
References
Safe Handling and Disposal of Novel Chemical Compounds: CTTHWGFTLC and CYCLIC. Benchchem.
Choosing The Correct PPE | Environmental Health & Safety. UC Merced.
Personal Protective Equipment Selection Guide. (2015). University of Arizona Research Laboratory & Safety Services.
How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. AU - SDS Manager.
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.
Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
Navigating the Disposal of Novel Compounds: A Procedural Guide. Benchchem.
Novel Chemicals with Unknown Hazards SOP. Texas Woman's University.
Essential Safety Protocols for Handling Novel or Unidentified Compounds. Benchchem.
Novel Compounds Animal Handler Safety Sheet. Washington University in St. Louis.
Chemical Waste Disposal Guidelines. Emory University.